molecular formula C11H23NO B13155804 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Número de catálogo: B13155804
Peso molecular: 185.31 g/mol
Clave InChI: WERJRMOIABXGKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is a chiral amino alcohol of interest in advanced organic synthesis and pharmaceutical research. Compounds featuring both amine and alcohol functional groups on a cyclohexane scaffold are valuable as building blocks for complex molecules, including active pharmaceutical ingredients (APIs) and ligands for catalysis . The structure suggests potential application in the development of chiral auxiliaries or resolving agents, similar to other 1-amino-alkan-2-ol compounds used in the stereoselective synthesis and resolution of enantiomers . Furthermore, the ethyl and aminopropanol substituents on the cyclohexane ring may enhance properties useful for modifying the physical characteristics of specialty chemicals, such as surfactants or corrosion inhibitors, where similar amino-alcohol salts are employed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to investigate the full scope of its applications.

Propiedades

Fórmula molecular

C11H23NO

Peso molecular

185.31 g/mol

Nombre IUPAC

1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10,13)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3

Clave InChI

WERJRMOIABXGKZ-UHFFFAOYSA-N

SMILES canónico

CCC1CCCCC1(C(C)CN)O

Origen del producto

United States
Foundational & Exploratory

The Architecture of Amino-Alcohol Cyclohexane Derivatives: Synthesis, Conformational Dynamics, and Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-alcohol cyclohexane derivatives represent a privileged structural motif in organic chemistry and drug development. Characterized by a rigid cyclohexane ring substituted with vicinal or spatially proximal amino and hydroxyl groups, these compounds serve as versatile chiral building blocks, conformational switches, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of their structural significance, synthetic methodologies, and pharmacological applications, focusing on highly impactful derivatives such as trans-2-aminocyclohexanol, Tramadol, Venlafaxine, and Ambroxol.

Structural Significance and Conformational Dynamics

The spatial relationship between the amino and hydroxyl groups on the cyclohexane scaffold dictates both chemical reactivity and biological behavior. Trans-2-aminocyclohexanol derivatives are particularly notable for their ability to act as powerful pH-triggered conformational switches[1].

Causality of the Conformational Flip: In neutral environments, bulky substituents on the cyclohexane ring typically favor the equatorial position to minimize steric strain. However, upon protonation of the amino group in acidic environments, an intramolecular hydrogen bond forms between the newly generated ammonium ion and the adjacent hydroxyl group[1]. This strong electrostatic interaction (exceeding 10 kJ/mol, and sometimes 20 kJ/mol) forces the molecule into a diequatorial conformation, effectively twisting the ring and forcing all other substituents to change their spatial orientation[1]. This predictable, acid-induced transition allows these molecules to function as "flipids" (pH-sensitive lipids) used to trigger lipid bilayer perturbations in targeted gene delivery systems[1].

Pharmacological Applications

The amino-alcohol cyclohexane core is a foundational pharmacophore in several centrally and peripherally acting drugs.

  • Ambroxol: Originally developed as a mucolytic agent, ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) exhibits profound polypharmacology. It acts as a pharmacological chaperone for lysosomal acid β-glucosidase (β-Glu), stabilizing the enzyme against thermal denaturation—a mechanism actively investigated for Gaucher disease[2]. Furthermore, ambroxol impedes SARS-CoV-2 cell entry by docking into the B1 domain of the Neuropilin-1 (NRP-1) receptor with a binding energy of −4.4 kcal/mol[3]. It also blocks neuronal voltage-gated Na+ channels, contributing to its local anesthetic and cough-suppressing properties[4].

  • Tramadol & Venlafaxine: Both compounds utilize the cyclohexane core to orient an amine and an aromatic ring precisely for monoamine reuptake inhibition. Tramadol acts as a μ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI)[5]. Venlafaxine, synthesized via the reduction of a cyano-cyclohexanol intermediate, is a potent SNRI used globally for major depressive disorder[6].

G A Ambroxol (Amino-Alcohol Cyclohexane) B1 Neuropilin-1 (NRP-1) Receptor Binding A->B1 B2 Voltage-gated Na+ Channel Blockade A->B2 B3 Acid β-Glucosidase Interaction A->B3 C1 Impedes SARS-CoV-2 Cell Entry B1->C1 C2 Local Anesthetic & Cough Suppression B2->C2 C3 Pharmacological Chaperone (Gaucher Disease) B3->C3

Ambroxol polypharmacology: Pathways from molecular targets to clinical outcomes.

Table 1: Pharmacological Profiles of Key Derivatives
CompoundPrimary Target(s)Mechanism of ActionKey Metric / Feature
Ambroxol NRP-1 / β-Glucosidase / Na+ ChannelsViral entry block / Chaperone / AnestheticNRP-1 Binding energy -4.4 kcal/mol[3]
Tramadol μ-opioid receptor / SERT / NETAgonist / Reuptake InhibitorAnalgesic efficacy (1/10th of Morphine)[7]
Venlafaxine SERT / NETSNRIHigh-yield single-step reduction[6]
Vesamicol VAChTAcetylcholine transport inhibitorSynthesized via asymmetric ring-opening[8]

Synthetic Methodologies

The synthesis of these derivatives requires precise stereochemical control and efficient carbon-carbon bond formation.

Asymmetric Epoxide Ring-Opening

The desymmetrization of meso-epoxides is the premier method for generating enantiopure trans-1,2-amino alcohols[8]. The addition of phenyl carbamate to cyclohexene oxide is catalyzed by oligomeric (salen)Co(III) complexes[9]. Causality of Catalyst Choice: Monomeric (salen)Co complexes often suffer from slow reaction rates due to the requirement of two metal centers to activate both the epoxide and the nucleophile simultaneously. Oligomeric (salen)Co(III) complexes inherently facilitate this bimetallic cooperativity, drastically improving the reaction rate and yielding the product in >99% enantiomeric excess (ee)[9].

Mannich and Grignard Sequences (Tramadol Synthesis)

The industrial synthesis of Tramadol relies on the sequential functionalization of cyclohexanone. A Mannich reaction first installs the dimethylaminomethyl group[10]. The subsequent Grignard addition of m-methoxyphenylmagnesium bromide establishes the tertiary alcohol and the quaternary stereocenter[10]. Modern green chemistry adaptations utilize 2-methyltetrahydrofuran (2-MeTHF) instead of diethyl ether or standard THF[11]. Causality of Solvent Choice: 2-MeTHF is derived from renewable resources, has a higher boiling point (allowing for safer, higher-temperature Grignard initiations), and cleanly separates from water during aqueous quenching, eliminating the need for highly flammable extraction solvents[11].

G Step1 Cyclohexanone + Dimethylamine + Formaldehyde Step2 Mannich Reaction (Aminomethylation) Step1->Step2 Step3 2-Dimethylaminomethylcyclohexanone (Intermediate) Step2->Step3 Step5 Nucleophilic Addition & Quenching Step3->Step5 Step4 m-Methoxyphenylmagnesium bromide (Grignard Reagent in 2-MeTHF) Step4->Step5 Step6 Tramadol Free Base Step5->Step6 Step7 HCl / Isopropanol Crystallization Step6->Step7 Step8 Tramadol Hydrochloride (Yield >80%) Step7->Step8

Step-by-step synthesis workflow of Tramadol Hydrochloride via Grignard addition.

Table 2: Comparison of Synthetic Routes
Target CompoundKey Reaction StepReagents / CatalystsSolvent SystemYield / ee
trans-2-Aminocyclohexanol Asymmetric Epoxide Ring-OpeningPhenyl carbamate, (salen)Co(III)Neat / High Conc.>99% ee[12]
Tramadol HCl Grignard Additionm-Methoxyphenylmagnesium bromide2-MeTHF>81.4% yield[11]
Venlafaxine HCl Nitrile Reduction & N-MethylationPd/C, H2, then Formic acid/FormaldehydeToluene / Water~66% (Intermediate)[6]

Experimental Protocols

Protocol 1: Green Synthesis of Tramadol Hydrochloride via 2-MeTHF[11]

This protocol utilizes a self-validating phase-separation mechanism. The use of 2-MeTHF ensures that upon aqueous quenching, the organic product layer naturally floats above the aqueous waste without the need for additional extraction solvents.

  • Grignard Reagent Preparation: In a dry reaction flask under N2 atmosphere, add magnesium turnings (0.12 mol) and 10 mL of 2-MeTHF. Add a catalytic amount of iodine to initiate the reaction. Slowly add a solution of m-methoxybromobenzene (0.12 mol) dissolved in 35 mL of 2-MeTHF dropwise. Stir at 80°C for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Slowly add a solution of 2-dimethylaminomethylcyclohexanone (0.1 mol) in 27 mL of 2-MeTHF dropwise to maintain the temperature.

  • Incubation & Quenching: Allow the reaction to incubate for 4 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Phase Separation: Allow the layers to separate. The top 2-MeTHF layer contains the crude 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol. Decant and dry the organic layer over anhydrous Na2SO4.

  • Salt Formation: Evaporate the 2-MeTHF under reduced pressure. Dissolve the oily residue in 20 mL of methanol. Under an ice bath, slowly bubble dry HCl gas into the solution until precipitation occurs.

  • Purification: Filter the crude tramadol hydrochloride and recrystallize from isopropanol to yield the pure API (Expected yield: ~81-85%)[11].

Protocol 2: Asymmetric Synthesis of trans-2-Aminocyclohexanol Hydrochloride[12]

This protocol leverages catalytic desymmetrization. The basic deprotection step acts as a self-validating checkpoint; failure to hydrolyze the carbamate-bridged oligomers will result in a lack of hydrochloride salt precipitation in the final step.

  • Catalytic Ring-Opening: To a mixture of cyclohexene oxide (1.0 equiv) and phenyl carbamate (1.0 equiv), add 0.5 mol % of the oligomeric (salen)Co(III)–OTf catalyst. Stir the neat mixture at room temperature until complete consumption of the epoxide is observed via TLC.

  • Basic Deprotection: Dissolve the resulting mixture in ethanol and add an excess of aqueous NaOH. Reflux the mixture to hydrolyze the phenyl carbamate protecting group.

  • Extraction: Cool the mixture, dilute with water, and extract the free trans-2-aminocyclohexanol with dichloromethane.

  • Precipitation: Dry the organic layer, concentrate under vacuum, and dissolve the residue in diethyl ether. Bubble HCl gas through the solution to precipitate trans-2-aminocyclohexanol hydrochloride as a white solid (>99% ee)[12].

References

1., ResearchGate. 2., NIH. 3., MDPI. 4., Portland Press. 5. , PMC - NIH. 6., ResearchGate. 7., Google Patents. 8. , Patsnap. 9., New Drug Approvals. 10., MDPI.

Sources

IUPAC naming conventions and synonyms for 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, sterically defined amino alcohols serve as critical pharmacophores and versatile synthetic building blocks. 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is a highly functionalized, multi-stereocenter molecule that shares structural homology with several monoamine reuptake inhibitors and analgesic scaffolds (e.g., tramadol and venlafaxine analogs).

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and structural synonyms. Furthermore, it details field-proven, self-validating synthetic and analytical methodologies designed for researchers scaling this compound for biological evaluation or materials science applications.

Structural Analysis & IUPAC Nomenclature

The precise naming of complex cyclic amino alcohols requires strict adherence to international nomenclature standards. According to the substitutive naming rules outlined in the 1[1], the nomenclature logic for this molecule is deconstructed as follows:

  • Parent Hydride & Principal Functional Group: The core ring is a six-membered alkane (cyclohexane). The hydroxyl group (-OH) is the principal functional group, taking seniority for numbering. Thus, the parent structure is cyclohexan-1-ol .

  • Ring Substituents:

    • At the C2 position, there is a standard two-carbon alkyl chain: 2-ethyl .

    • At the C1 position (sharing the carbon with the hydroxyl group), there is a complex branched substituent: -CH(CH₃)-CH₂-NH₂.

  • Complex Substituent Naming: The longest carbon chain of the substituent containing the attachment point is a three-carbon chain (propane). The attachment to the cyclohexane ring occurs at the C2 position of this propane chain, making the base substituent a propan-2-yl group. The amino group is located at the C1 position of this propyl chain. Therefore, the substituent is named 1-aminopropan-2-yl .

Combining these elements alphabetically yields the preferred IUPAC name (PIN): 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol .

Stereochemical Complexity

This molecule possesses three distinct chiral centers: C1 and C2 on the cyclohexane ring, and C2 on the propyl substituent chain. This results in


 possible stereoisomers (four diastereomeric pairs of enantiomers). Controlling this stereochemistry is paramount, as the spatial orientation of the hydrogen-bond donating amino group and the hydrophobic cyclohexanol ring directly modulates the activity of specific enzymes or receptors[2].

Synonyms & Chemical Identifiers

Depending on the database and the specific nomenclature generation algorithm (e.g., traditional vs. 2013 IUPAC recommendations), researchers may encounter this compound under several synonyms. Positional isomers of this class, such as the 3-ethyl variant, are already utilized in biopharma manufacturing and materials science[3].

Common Synonyms:

  • 1-(2-Amino-1-methylethyl)-2-ethylcyclohexan-1-ol (using the traditional alkyl radical naming for the substituent).

  • 2-Ethyl-1-(1-aminopropan-2-yl)cyclohexanol.

  • 
    -Methyl-
    
    
    
    -aminoethyl-2-ethylcyclohexanol (legacy nomenclature).

Physicochemical Properties & Pharmacological Potential

The pharmacological utility of this compound lies in its amphiphilic nature. The amino and hydroxyl groups act as potent hydrogen bond donors/acceptors, while the ethyl-substituted cyclohexane ring provides a tunable hydrophobic bulk[4].

Table 1: Quantitative Structural & Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C₁₁H₂₃NODefines the exact atomic composition.
Molecular Weight 185.31 g/mol Ideal low-molecular-weight building block (<500 Da).
H-Bond Donors 3 (-OH, -NH₂)Enhances target receptor binding affinity.
H-Bond Acceptors 2 (O, N)Facilitates aqueous solubility and interaction.
Rotatable Bonds 3Provides conformational flexibility for induced fit.
Topological Polar Surface Area (TPSA) ~46.25 ŲExcellent predictor for blood-brain barrier (BBB) permeability.

Synthetic Methodologies

To synthesize 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol, a robust, two-step nucleophilic addition and reduction sequence is employed. This route utilizes 2-ethylcyclohexanone and propionitrile as starting materials.

SynthesisWorkflow A 2-Ethylcyclohexan-1-one (Starting Material) B Step 1: α-Deprotonation Reagent: LDA, THF Condition: -78°C A->B C Nucleophilic Addition Intermediate: 1-(1-Cyanoethyl)-2-ethylcyclohexan-1-ol B->C Addition of Propionitrile D Step 2: Nitrile Reduction Reagent: LiAlH4, Et2O Condition: 0°C to RT C->D E 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol (Target Amino Alcohol) D->E Reduction F Purification & Validation (Column Chromatography / IR / NMR) E->F

Synthetic workflow for 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol via nitrile intermediate.

Step-by-Step Protocol & Chemical Causality

Step 1: Synthesis of the


-Hydroxy Nitrile Intermediate 
  • Preparation of LDA: In a flame-dried flask under argon, add diisopropylamine (1.1 eq) to anhydrous THF at -78°C. Dropwise add n-butyllithium (1.1 eq). Causality: Lithium diisopropylamide (LDA) is chosen for its extreme steric bulk, which ensures quantitative

    
    -deprotonation of the nitrile without acting as a nucleophile and attacking the nitrile carbon.
    
  • Deprotonation: Slowly add propionitrile (1.05 eq) and stir for 1 hour at -78°C.

  • Nucleophilic Attack: Add 2-ethylcyclohexan-1-one (1.0 eq) dropwise. Maintain at -78°C for 2 hours to control diastereoselectivity, then warm to room temperature.

  • Quench & Isolate: Quench with saturated NH₄Cl to protonate the alkoxide. Extract with ethyl acetate, dry, and concentrate to yield 1-(1-cyanoethyl)-2-ethylcyclohexan-1-ol.

Step 2: Reduction to the Amino Alcohol

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0°C. Dropwise add the intermediate from Step 1. Reflux for 4 hours. Causality: Unlike

    
    -hydroxy nitriles (cyanohydrins) which can undergo retro-aldol cleavage, this 
    
    
    
    -hydroxy nitrile is stable to strong hydride reduction, allowing the complete conversion of the -C≡N group to a primary -CH₂NH₂ group.
  • Self-Validating Fieser Workup: Cool to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O. Causality: This specific stoichiometric addition creates a self-validating system. The formation of a crisp, white, granular aluminum salt precipitate visually confirms the successful and safe quenching of hazardous aluminates, preventing emulsion formation during extraction.
  • Purification: Filter the granular salts, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH:NH₄OH) to isolate the target compound.

Analytical Characterization

To ensure scientific integrity, the synthesized molecule must be verified through a self-validating analytical workflow.

  • Attenuated Total Reflectance FTIR (ATR-FTIR):

    • Protocol: Run a neat sample of the purified product.

    • Validation Logic: The reaction progress is unequivocally confirmed by the complete disappearance of the sharp C≡N stretching frequency at ~2250 cm⁻¹ (present in the intermediate) and the emergence of a broad N-H stretching doublet at 3300–3400 cm⁻¹. The O-H stretch (~3500 cm⁻¹) remains constant, acting as an internal reference standard.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Protocol: Dissolve 10 mg of the compound in CDCl₃.

    • Validation Logic: Look for the newly formed -CH₂-N protons around 2.5–2.8 ppm. Due to the adjacent chiral center (C2 of the propyl chain), these protons are diastereotopic and will present as a complex ABX multiplet, confirming the structural connectivity of the 1-aminopropan-2-yl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Protocol: Analyze the free base using an electron ionization (EI) source.

    • Validation Logic: The molecular ion peak will appear at m/z 185.3. Expect heavy fragmentation via

      
      -cleavage adjacent to the amine and hydroxyl groups, yielding characteristic fragment ions that confirm the aliphatic ring structure.
      

References

  • 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol, Benchchem. 2

  • 1-(1-aminopropan-2-yl)-3-ethylcyclohexan-1-ol, Sigma-Aldrich. 3

  • Blue Book P-5 - IUPAC nomenclature, QMUL. 1

  • 1-(Propan-2-yl)cyclohex-2-en-1-ol - PubChem, NIH. 4

Sources

Initial Toxicity Screening of Ethylcyclohexanol Amines: A Framework for Early-Stage Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience is rooted in the pragmatic application of toxicological science to real-world research and development challenges. The emergence of novel chemical classes, such as ethylcyclohexanol amines, presents both opportunity and a profound responsibility to ensure safety from the earliest stages of discovery. This guide is crafted not as a rigid set of instructions, but as a strategic framework. It is designed to empower researchers, scientists, and drug development professionals to conduct robust initial toxicity screenings with scientific integrity. We will move beyond simply listing protocols to understand the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our objective is to build a comprehensive safety profile that is both scientifically sound and resource-efficient, enabling informed decisions and prioritizing the most promising and safest candidate molecules.

The Subject: Ethylcyclohexanol Amines and the Rationale for a Tiered Screening Approach

Ethylcyclohexanol amines are a class of organic compounds characterized by a cyclohexane ring bearing both an ethyl and a hydroxyl group, along with an amine functional group. The exact positioning of these groups and the nature of the amine (primary, secondary, or tertiary) will define the physicochemical properties of each unique molecule, influencing its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its toxicological potential.

Given the lack of pre-existing data for such a novel class, a tiered or hierarchical approach to toxicity testing is the most logical and ethical path forward. This strategy, in alignment with the global "3Rs" principle (Replacement, Reduction, and Refinement of animal testing), begins with computational and high-throughput in vitro methods.[1] These initial tiers act as a filter, identifying potential hazards and allowing for early termination of problematic compounds, thus conserving resources and minimizing the need for later-stage animal studies.[2][3] Only if necessary, and guided by the data from these initial screens, do we proceed to more complex assays.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Specific Endpoint In Vitro Assays cluster_2 Tier 3: Limited In Vivo Confirmation (If Necessary) QSAR QSAR & Read-Across Analysis (Predictive Assessment) HTC High-Throughput Cytotoxicity (Baseline Viability) QSAR->HTC Inform Concentration Range Genotox Genotoxicity (e.g., Ames, Micronucleus) HTC->Genotox Set Non-Cytotoxic Doses Acute Acute Systemic Toxicity (e.g., OECD 420/423/425) Genotox->Acute Justify further testing Irritation Skin & Eye Irritation (Reconstructed Tissue Models) Irritation->Acute Sensitization Skin Sensitization (Defined Approaches) Sensitization->Acute

Caption: A strategic tiered workflow for initial toxicity screening.

Tier 1: Predictive and High-Throughput Screening

The goal of Tier 1 is to rapidly and cost-effectively generate initial predictions and baseline toxicity data.

In Silico Assessment: QSAR and Read-Across

Expertise & Causality: Before any wet-lab experiments are performed, we leverage existing toxicological knowledge through computational methods. Quantitative Structure-Activity Relationship (QSAR) models predict toxicity by correlating molecular structures with biological activity.[4][5] For a new class like ethylcyclohexanol amines, this is an invaluable first step to flag potential liabilities.[6]

Read-across involves using toxicological data from a structurally similar compound (an analog) to make predictions about the target compound. For ethylcyclohexanol amines, a logical starting analog is cyclohexylamine . Data on cyclohexylamine reveals it can be a severe skin, eye, and respiratory irritant, and shows potential for systemic and reproductive effects in chronic exposure studies.[7][8] This information immediately guides our experimental design, suggesting that irritation, sensitization, and systemic toxicity are important endpoints to investigate.

Recommended Tools:

  • DEREK Nexus (Lhasa Limited): For expert rule-based toxicity alerts.

  • Toxtree (Ideaconsult Ltd.): An open-source tool for applying decision tree approaches.

  • OECD QSAR Toolbox: A comprehensive tool for data gap filling.

High-Throughput Cytotoxicity Screening

Expertise & Causality: Cytotoxicity, or cell death, is a fundamental measure of toxicity.[3][9] An early assessment of the concentration at which a compound becomes cytotoxic is critical for two reasons: 1) it provides a baseline measure of potency, and 2) it is essential for designing subsequent in vitro assays (like genotoxicity tests), which must be conducted at non-cytotoxic concentrations to yield valid results.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Line Selection: Utilize a standardized mammalian cell line, such as Balb/c 3T3 mouse fibroblasts or HaCaT human keratinocytes.

  • Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of the test ethylcyclohexanol amine in a suitable solvent (e.g., DMSO, ethanol, or water).

    • Create a serial dilution series in complete cell culture medium. A wide range is recommended for the first screen (e.g., from 0.1 µM to 1000 µM).

    • Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle controls (medium with solvent) and a positive control (e.g., Sodium Dodecyl Sulfate).

    • Incubate for a defined period, typically 24 or 48 hours.

  • Neutral Red Staining:

    • After incubation, remove the treatment medium.

    • Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours.

  • Dye Extraction and Quantification:

    • Remove the staining solution and wash the cells gently with Phosphate Buffered Saline (PBS).

    • Add 150 µL of a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.

    • Agitate the plate on a shaker for 10 minutes to extract the dye.

    • Measure the optical density (OD) at ~540 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control: Viability % = (OD_test / OD_vehicle) * 100.

    • Plot the concentration-response curve and determine the IC50 (the concentration that causes 50% inhibition of viability).

Data Presentation: Summary of Cytotoxicity Data

Compound IDCell LineExposure Time (h)IC50 (µM)
ECA-001-isomer-ABalb/c 3T324[Insert Data]
ECA-001-isomer-BBalb/c 3T324[Insert Data]
ECA-001-isomer-AHaCaT24[Insert Data]
ECA-001-isomer-BHaCaT24[Insert Data]

Tier 2: In Vitro Assays for Specific Toxicological Endpoints

Compounds that pass the initial cytotoxicity screen are subjected to more specific assays to investigate key toxicological hazards.

Genotoxicity Assessment

Expertise & Causality: Genotoxicity refers to damage to the genetic material of cells.[10] This is a critical endpoint because DNA damage can lead to heritable mutations or cancer.[10] A standard battery of in vitro tests is required to screen for different types of genetic damage.[10][11]

G cluster_0 In Vitro Genotoxicity Test Battery Ames OECD 471 Bacterial Reverse Mutation (Ames Test) Detects gene mutations Conclusion Assessment of Genotoxic Potential Ames->Conclusion Result MN OECD 487 In Vitro Micronucleus Test Detects chromosome breaks and loss (aneuploidy) MN->Conclusion Result

Caption: A standard two-part workflow for in vitro genotoxicity screening.

Protocol Snapshot: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

  • Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology: The test is conducted both with and without an external metabolic activation system (a rat liver extract known as S9 fraction) to simulate mammalian metabolism. A positive result is a dose-dependent increase in the number of revertant colonies.

Skin and Eye Irritation

Expertise & Causality: Based on our read-across from cyclohexylamine, irritation is a key concern. Modern in vitro methods use reconstructed human tissue models, which are far more ethical and often more relevant than traditional animal tests like the Draize test.[12][13] These 3D models mimic the structure and function of human skin or cornea.

  • Skin Irritation (OECD TG 439): Uses reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EPISKIN™). The test chemical is applied topically, and irritation potential is determined by the level of cytotoxicity, typically measured by the MTT assay.[12]

  • Eye Irritation (OECD TG 492): Employs reconstructed human cornea-like epithelium (RhCE) models (e.g., EpiOcular™). The principle is similar, assessing cell viability after exposure to predict eye irritation potential.

Skin Sensitization

Expertise & Causality: Skin sensitization is an immune-mediated allergic reaction. The toxicological mechanism, known as the Adverse Outcome Pathway (AOP), is well-understood and consists of four key events. A suite of in chemico and in vitro assays has been developed to assess the first three key events, providing a robust, non-animal-based assessment.[14]

  • Key Event 1 (Molecular Initiating Event): Covalent binding to skin proteins. Assessed using the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).

  • Key Event 2 (Keratinocyte Response): Activation of inflammatory pathways in keratinocytes. Assessed using assays like KeratinoSens™ or LuSens (OECD TG 442D).

  • Key Event 3 (Dendritic Cell Activation): Activation of dendritic cells, which are key immune cells. Assessed using the human Cell Line Activation Test (h-CLAT) (OECD TG 442E).

Data from two or three of these assays are typically combined in a "Defined Approach" to provide a comprehensive prediction of sensitization hazard and even potency.[12]

Tier 3: Limited In Vivo Confirmation

Progression to in vivo testing should be a carefully considered decision, driven by specific regulatory requirements or significant data gaps that cannot be addressed by in vitro or in silico methods. The principle of the 3Rs remains paramount. If required, a single, well-designed acute systemic toxicity study is often sufficient for initial screening.

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): These methods (Fixed Dose Procedure, Acute Toxic Class Method, and Up-and-Down Procedure, respectively) are designed to estimate the acute toxicity of a substance with the use of fewer animals than historical LD50 tests.[15]

Conclusion: Synthesizing the Data for Informed Decision-Making

The initial toxicity screening of ethylcyclohexanol amines must be a dynamic and intelligent process. By employing this tiered strategy, we build a safety profile from the ground up, starting with broad, predictive methods and focusing resources on more complex assays only as needed. This approach not only satisfies ethical and regulatory expectations but also represents sound science. It allows for the early identification and deselection of high-risk compounds, ensuring that only the safest and most promising candidates move forward in the development pipeline. The data gathered through this framework provides the authoritative grounding needed to make critical decisions with confidence.

References

  • Frühwald, J., & Claß, R. (n.d.). The Right Dose. Alternatives to animal experiments for the determination of acute toxicity. Pharmacelsus GmbH.
  • Charles River Laboratories. (n.d.).
  • Marcon, F., & Cordelli, E. (2021, July 27). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità & ENEA.
  • Rupa Health. (n.d.). Cyclohexylamine.
  • Kosheeka. (2025, January 23).
  • Frontiers Publishing Partnerships. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PubMed Central.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Episkin. (n.d.).
  • National Center for Biotechnology Information. (2018, February 15). Novel approach for the rapid screening of banned aromatic amines in dyed textiles using a chromogenic method. PubMed.
  • Bio-Rad. (n.d.).
  • National Center for Biotechnology Information. (2019, November 13). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. PubMed.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • National Center for Biotechnology Information. (n.d.). Toxicological screening. PubMed Central.
  • Pacific BioLabs. (n.d.).
  • Nottingham ePrints. (2025, February 28). Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals.
  • Zamann Pharma Support GmbH. (n.d.).
  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants.
  • ResearchGate. (2025, August 8).
  • MDPI. (2025, August 12).
  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine.
  • CDD Vault. (2025, June 3).
  • National Center for Biotechnology Inform

Sources

Methodological & Application

Application Note: Strategic Optimization of Reductive Amination for Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction: The Cyclohexane Challenge in Drug Design

Reductive amination is a cornerstone C–N bond-forming reaction in medicinal chemistry, bypassing the over-alkylation issues inherent to direct halide substitution. However, when applied to cyclohexane derivatives—frequent structural motifs in CNS drugs and complex pharmacophores—the reaction introduces significant stereochemical and kinetic challenges. The 3D chair conformation of substituted cyclohexanones dictates that the trajectory of hydride attack determines the final diastereomeric ratio (axial vs. equatorial amine).

This application note provides a self-validating framework for optimizing the reductive amination of cyclohexanones, detailing the causality behind reagent selection, stereocontrol, and protocol execution.

Mechanistic Causality & Stereochemical Control

To optimize this reaction, one must treat it as a two-stage kinetic system: (1) Iminium/Imine Formation and (2) Hydride Reduction .

The Role of Acid and Solvent Kinetics

The condensation of a cyclohexanone with an amine requires mild acidic conditions to protonate the carbonyl oxygen, facilitating water elimination. However, excessive acid protonates the nucleophilic amine, halting the reaction. Glacial acetic acid (AcOH) is the optimal additive (1.0–2.0 equivalents) because it perfectly balances this equilibrium while also acting as a ligand-exchange catalyst for borohydride reagents [1]. 1,2-Dichloroethane (DCE) is the preferred solvent over Tetrahydrofuran (THF) because its non-coordinating nature stabilizes the polar transition state without competing for the Lewis-acidic boron center, accelerating the reaction [1].

Stereoselectivity: The Abdel-Magid Model

When reducing substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), the choice of reducing agent directly dictates the stereochemical outcome.

  • Equatorial Attack (Axial Amine Formation): Using the bulky sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), the intermediate iminium ion is attacked predominantly from the less sterically hindered equatorial face. This trajectory pushes the newly formed C–N bond into the axial position, yielding the thermodynamically less favored cis-diastereomer [1].

  • Axial Attack (Equatorial Amine Formation): Smaller reducing agents (like NaBH₃CN) or catalytic hydrogenation (Pd/C, H₂) often favor attack from the axial face, yielding the thermodynamically favored trans-diastereomer (equatorial amine).

Reagent Optimization Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate reducing system for cyclohexanones.

Reducing AgentOptimal SolventpH RequirementStereochemical Bias (Cyclohexanones)Toxicity / Byproducts
NaBH(OAc)₃ (STAB) DCE or THFMildly Acidic (AcOH)High cis (Axial Amine)Low toxicity; Acetate salts
NaBH₃CN MeOHAcidic (pH 4-5)Mixed / trans favoredHighly toxic (HCN gas risk)
Picoline-Borane MeOH or H₂ONeutral to AcidicMixedLow toxicity; Green alternative
H₂ + Pd/C MeOH or EtOAcNeutralHigh trans (Equatorial Amine)Zero waste; Scalable

Decision Workflow for Reductive Amination

RA_Optimization Start Target: Cyclohexyl Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (Risk of over-alkylation) AmineType->Primary 1° Amine Secondary Secondary Amine (Iminium intermediate) AmineType->Secondary 2° Amine Stepwise Stepwise Method: 1. Ti(OiPr)4 or MeOH 2. NaBH4 Primary->Stepwise High Dialkylation Risk DirectSTAB Direct Method: STAB, DCE, AcOH (1 eq) RT, 2-12h Primary->DirectSTAB Sterically Hindered 1° Scale Reaction Scale? Secondary->Scale LabScale Lab Scale (<100g) Scale->LabScale ProcessScale Process Scale (>100g) Scale->ProcessScale LabScale->DirectSTAB CatHydro Catalytic Hydrogenation: Pd/C or Rh-Ni, H2 (2-4 bar) MeOH ProcessScale->CatHydro

Decision matrix for optimizing reductive amination based on amine type and scale.

Self-Validating Experimental Protocols

A robust protocol must contain internal logic checks. The following methodologies are designed as self-validating systems, ensuring that failure points are identified during the process, not just at the end.

Protocol A: Diastereoselective Direct Reductive Amination (Lab Scale)

Optimized for secondary amines and STAB to yield axial-amine dominant diastereomers.

Reagents: Cyclohexanone derivative (1.0 eq), Secondary Amine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask. Purge with N₂. Causality: Moisture prematurely hydrolyzes the iminium intermediate back to the ketone.

  • Condensation: Dissolve the ketone and amine in anhydrous DCE. Add AcOH (1.0 eq) dropwise. Stir at room temperature for 30 minutes.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality: STAB is bulky; lowering the temperature rigidifies the cyclohexane chair conformation, maximizing the equatorial attack of the hydride for high cis-selectivity [1].

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot. Quench in 100 µL sat. NaHCO₃, extract with 200 µL EtOAc. Analyze the organic layer via LC-MS.

    • Self-Validation Check: The reaction is proceeding correctly if the ketone mass [M+H]+ is absent and the product mass is dominant. If the iminium mass is present but unreduced, STAB has degraded; add 0.5 eq fresh STAB.

  • Workup: Quench the reaction with 1N NaOH (or sat. NaHCO₃) until the aqueous layer reaches pH 9. Extract with Dichloromethane (3x). Causality: The basic quench is mandatory to break down stable boron-amine complexes and neutralize the acetic acid, freeing the basic amine product into the organic layer.

Protocol B: Scalable Catalytic Hydrogenation (Process Scale)

Optimized for primary amines to prevent over-alkylation, utilizing green chemistry principles.

Reagents: Cyclohexanone derivative (1.0 eq), Primary Amine (1.1 eq), 10% Pd/C (5 wt%), Anhydrous Methanol (0.5 M).

Step-by-Step Methodology:

  • Pre-formation of Imine: In a reaction vessel, combine the ketone and amine in Methanol. Stir at 40 °C for 2 hours. Causality: Because H₂/Pd easily reduces ketones to alcohols, the imine must be fully pre-formed before introducing the reducing agent.

  • Catalyst Addition: Cool to room temperature. Carefully add 10% Pd/C under a blanket of N₂. Safety Note: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 2-4 bar H₂ and stir vigorously (800 rpm). Causality: High stirring rates overcome the gas-liquid mass transfer limitations inherent to heterogeneous catalysis.

  • Filtration & Validation: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst.

    • Self-Validation Check: Run a GC-FID on the crude filtrate. If dialkylation (tertiary amine) is >5%, subsequent runs must utilize a higher excess of primary amine (up to 2.0 eq) to shift the statistical distribution.

Troubleshooting & In-Process Validation

Observed IssueMechanistic CauseCorrective Action
Significant Over-alkylation Primary amine reacts twice with the ketone.Switch to a stepwise protocol : Pre-form the imine with Ti(OiPr)₄, isolate, then reduce with NaBH₄.
Formation of Cyclohexanol Hydride is reducing the ketone faster than the imine is forming.Increase AcOH to accelerate imine formation, or pre-stir the ketone/amine mixture for 2 hours before adding STAB.
Poor Diastereomeric Ratio High temperatures allow ring-flipping, or the reducing agent is too small (e.g., NaBH₃CN).Lower reaction temperature to -20 °C or strictly utilize bulky borohydrides like NaBH(OAc)₃.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Stack Exchange Chemistry Community. (2019). "Reductive amination in case of secondary amines." Chemistry Stack Exchange. URL:[Link]

Application Note: Advanced Recrystallization and Purification Protocols for Amino-Cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Overview

Amino-cyclohexanols are highly versatile bifunctional scaffolds utilized extensively in medicinal chemistry and asymmetric catalysis[1]. The rigid cyclohexane core, combined with the relative orientation of the amino and hydroxyl groups, provides unique conformational constraints[2]. However, the synthesis of these molecules—whether via the catalytic hydrogenation of aminophenols or biocatalytic cascades—invariably yields complex mixtures of cis/trans diastereomers or enantiomers[3][4].

Diastereomeric Separation: Isolating cis and trans Isomers

The separation of cis and trans isomers relies on exploiting their differing crystal lattice energies and solvation dynamics. The trans isomer is generally more thermodynamically stable, allowing both substituents to occupy equatorial positions, which minimizes 1,3-diaxial steric hindrance[2].

Protocol A: Industrial-Scale Fractional Crystallization of trans-4-Aminocyclohexanol

When 4-aminocyclohexanol is synthesized via the hydrogenation of paracetamol, the resulting product is a nearly 1:1 mixture of cis and trans isomers[3][5]. Standard organic recrystallization often fails to achieve high diastereomeric purity. An elegant, highly scalable solution utilizes aqueous freezing point depression.

Causality: By saturating the aqueous isomer mixture with a strong inorganic base (KOH or NaOH), the freezing point of the water is artificially lowered to below -5°C[3]. This extreme alkaline environment drastically reduces the solubility of the thermodynamically favored trans isomer ("salting out" effect) while preventing the solvent from freezing, allowing selective crystallization at sub-zero temperatures[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cis/trans-4-aminocyclohexanol mixture in a minimal volume of deionized water.

  • Basification: Slowly add solid KOH or NaOH to the aqueous solution under continuous stirring until the freezing point of the solution is suppressed to at least -5°C[3]. (Caution: Exothermic reaction; maintain external cooling).

  • Crystallization: Transfer the vessel to a cooling bath and reduce the temperature to between -5°C and -10°C. Allow the mixture to age for 4–6 hours.

  • Isolation: Filter the selectively crystallized trans-4-aminocyclohexanol under vacuum.

  • Validation: Analyze the isolated crystals via GC-MS or

    
    H NMR to confirm a trans:cis ratio of >95:5.
    
Protocol B: Anti-Solvent Precipitation of cis-4-Aminocyclohexanol Hydrochloride

For biocatalytic cascades utilizing keto reductases and amine transaminases to produce cis-4-aminocyclohexanol, the primary impurities are unreacted aqueous buffers and diol byproducts[4].

Causality: Converting the free amine to a hydrochloride salt drastically increases its polarity. By introducing acetone as an anti-solvent at sub-zero temperatures, the highly polar salt is forced out of solution, while the less polar organic impurities remain dissolved[6].

Step-by-Step Methodology:

  • Extraction: Extract the biocatalytic reaction mixture with a 3:1 mixture of diethyl ether and isopropanol to isolate the free amino alcohols[6].

  • Salt Formation: Add a stoichiometric amount of HCl (e.g., ethereal HCl) to the organic fraction to form the hydrochloride salt.

  • Anti-Solvent Addition: Add cold acetone to the isolated product fraction and vortex the suspension vigorously[6].

  • Precipitation: Incubate the suspension at -20°C for 3 hours, followed by overnight aging at +4°C to maximize crystal growth[6].

  • Validation: Filter the crystals and verify the cis configuration via

    
    H NMR (the axial/equatorial proton coupling constants will distinctly differ from the trans isomer).
    

Enantiomeric Resolution: Achieving Chiral Purity

For applications in asymmetric catalysis (e.g., chiral ligands), racemic mixtures of trans-2-aminocyclohexanol must be resolved into their pure (1R,2R) and (1S,2S) enantiomers[7].

Protocol C: The "Half-Quantity" Chiral Resolution

Classical resolution using 1.0 equivalent of a chiral acid often results in the co-crystallization of both diastereomeric salts due to insufficient solubility differentials[1]. The "Method of Half-Quantities" circumvents this.

Causality: By adding exactly 0.5 equivalents of a chiral resolving agent—such as (R)-mandelic acid—only the least soluble diastereomeric salt is formed and precipitates[1][8]. The other enantiomer remains in the mother liquor as an unreacted free base, preventing co-crystallization and driving the enantiomeric excess (ee) of the precipitate to >99%[1][8].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-2-aminocyclohexanol (or its N-benzyl derivative) in ethyl acetate[8].

  • Chiral Addition: Add exactly 0.5 equivalents of (R)-mandelic acid. Heat the mixture to reflux until complete dissolution is achieved.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The (1S,2S)-aminocyclohexanol (R)-mandelate salt will selectively crystallize[8].

  • Free-Basing (Self-Validating Step): Filter the salt and suspend it in a biphasic mixture of ethyl acetate and 2 N aqueous HCl[8]. Shake vigorously. The mandelic acid partitions into the organic layer (for recovery), while the amino alcohol hydrochloride remains in the aqueous layer[8].

  • Isolation: Basify the aqueous layer with NaOH (pH > 12) and extract with dichloromethane to yield the free, enantiopure (1S,2S)-2-aminocyclohexanol.

  • Validation: Confirm chiral purity (>99% ee) using Chiral Stationary Phase HPLC (CSP-HPLC)[8].

Workflow Visualization

G Start Crude Aminocyclohexanol (cis/trans mixture) DiastSep Diastereomeric Separation (e.g., Aqueous KOH Freezing Dep.) Start->DiastSep Cis cis-Isomer Fraction (Mother Liquor) DiastSep->Cis Soluble Trans trans-Isomer Fraction (Crystalline Solid) DiastSep->Trans Precipitate ChiralRes Enantiomeric Resolution (0.5 eq Mandelic Acid) Trans->ChiralRes Racemic trans DiasSalts Diastereomeric Salts (Mandelate Derivatives) ChiralRes->DiasSalts Salt1 Less Soluble Salt (Crystallizes) DiasSalts->Salt1 Crystallization Salt2 Free Base Enantiomer (Remains in Solution) DiasSalts->Salt2 Mother Liquor Enant1 Target Enantiomer A (>99% ee) Salt1->Enant1 Acid/Base Hydrolysis Enant2 Target Enantiomer B (Recovered) Salt2->Enant2 Direct Recovery

Workflow detailing the diastereomeric separation and subsequent enantiomeric resolution of aminocyclohexanols.

Quantitative Data Summary

Target CompoundStarting MaterialPurification TechniqueSolvent / Reagent SystemTypical Purity
trans-4-Aminocyclohexanol cis/trans mixtureFractional CrystallizationWater + KOH/NaOH (to -5°C)>95% de[3]
cis-4-Aminocyclohexanol Biocatalytic cascadeAnti-Solvent PrecipitationDiethyl ether/Isopropanol + Acetone>98% de[4][6]
trans-2-Aminocyclohexanol Racemic transChiral Salt ResolutionEthyl Acetate + 0.5 eq Mandelic Acid>99% ee[1][8]

References

  • Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis. RWTH Publications.[Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald.[Link]

  • DE19745529C1 - Production of trans-4-amino-cyclohexanol
  • EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. D-NB.info. [Link]

  • ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

Sources

Application Note: Strategic Solvent Selection for the Extraction of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

The successful isolation and purification of active pharmaceutical ingredients (APIs) and research compounds are contingent upon robust and efficient extraction methodologies. A pivotal, and often challenging, step in this process is the selection of an appropriate solvent system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the liquid-liquid extraction (LLE) of the novel amino alcohol, 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol. The unique amphiphilic nature of this molecule, possessing both polar, basic functional groups and a non-polar hydrocarbon scaffold, necessitates a carefully considered, pH-driven extraction strategy.

Physicochemical Profile of the Analyte

Understanding the structural characteristics of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is fundamental to predicting its solubility and designing an effective extraction protocol.

  • Molecular Structure: C₁₁H₂₃NO

  • Molecular Weight: 185.31 g/mol [1][2]

  • Key Functional Groups:

    • Primary Amine (-NH₂): A basic, polar group capable of protonation to form a water-soluble ammonium salt (-NH₃⁺). The apparent basic pKa of similar amino alcohols is approximately 9.7.[3]

    • Tertiary Alcohol (-OH): A polar, neutral group capable of hydrogen bonding.

    • Ethylcyclohexyl Backbone: A large, non-polar, lipophilic moiety.

This combination of a basic amine and a bulky lipophilic structure dictates that the molecule's solubility can be dramatically manipulated by adjusting the pH of the aqueous phase. At acidic pH, the molecule will be protonated and preferentially partition into the aqueous phase. Conversely, under basic conditions, the neutral "free base" form will be more soluble in organic solvents.[4][5][6]

Theoretical Framework for Solvent Selection in LLE

The principle of "like dissolves like" is the cornerstone of solvent selection, but for ionizable compounds, this must be considered in conjunction with pH control.[7][8] The goal is to maximize the partition coefficient (K) of the target analyte into the organic phase while minimizing the extraction of impurities.[9]

The Indispensable Role of pH

For a basic compound like an amine, the extraction is most sensitive to pH changes around the pKa of its conjugate acid.[10][11]

  • Acidic Aqueous Phase (pH < 8): The amine is protonated (R-NH₃⁺). The resulting ionic charge makes the molecule highly polar and soluble in water. This is ideal for an initial "acid wash" to remove non-polar impurities from an organic layer containing the desired product.

  • Basic Aqueous Phase (pH > 11): The amine is in its neutral, deprotonated form (R-NH₂). This significantly reduces its aqueous solubility and increases its affinity for an organic solvent. This is the condition required to extract the target compound from an aqueous solution into an organic layer.[5][6]

Key Solvent Characteristics

The ideal solvent should exhibit high selectivity for the analyte, be immiscible with the aqueous phase, have a suitable boiling point for easy removal, and present a low toxicity profile.[7][9][12]

  • Polarity: The solvent must be sufficiently polar to interact with the amine and alcohol groups but non-polar enough to be immiscible with water. Solvents with intermediate polarity are often the best starting point.

  • Density: A significant density difference from water (>0.1 g/mL) facilitates clean phase separation. Solvents denser than water (e.g., dichloromethane) form the bottom layer, while less dense solvents (e.g., ethyl acetate, MTBE) form the top layer.

  • Boiling Point: A low boiling point (typically <100 °C) allows for efficient removal of the solvent post-extraction without degrading the target compound.[7][13]

  • Safety and Environmental Impact: Solvents should be selected with consideration for their flammability, toxicity, and environmental persistence.

Comparative Analysis of Candidate Solvents

The following table provides a comparative overview of potential solvents for the extraction of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol under basic conditions.

SolventFormulaDensity (g/mL)Boiling Point (°C)Relative PolarityKey Considerations
Dichloromethane (DCM) CH₂Cl₂1.3339.60.309Pros: Excellent solvating power for a wide range of compounds, denser than water. Cons: Environmental concerns, potential for emulsion formation.
Ethyl Acetate (EtOAc) C₄H₈O₂0.90277.10.228Pros: Good balance of polarity, less toxic than chlorinated solvents, low boiling point. Cons: Partially miscible with water, can hydrolyze under strong basic conditions.
Methyl tert-Butyl Ether (MTBE) C₅H₁₂O0.7455.20.124Pros: Low boiling point, very low water miscibility, less prone to peroxide formation than other ethers. Cons: Environmental contaminant concerns.
Toluene C₇H₈0.867110.60.099Pros: Good for less polar compounds, low water miscibility. Cons: High boiling point makes removal more difficult, relatively non-polar.
n-Hexane C₆H₁₄0.655690.009Pros: Excellent for very non-polar compounds. Cons: Generally too non-polar for this analyte, may result in poor recovery.

Data compiled from multiple sources.[14][15][16]

Diagrams and Visualizations

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate extraction solvent.

SolventSelection A Define Analyte Properties (1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol) - Basic Amine (pKa ~9.7) - Polar Alcohol - Non-polar backbone B Manipulate Analyte Polarity via pH A->B C Aqueous Phase pH > 11 (e.g., 1M NaOH) Analyte is Neutral (Free Base) B->C D Select Immiscible Organic Solvent C->D E Evaluate Solvent Candidates - Polarity - Density - Boiling Point - Safety D->E F Initial Choice: Intermediate Polarity (e.g., DCM, EtOAc, MTBE) E->F G Perform Small-Scale Test Extraction F->G H Analyze Phases (TLC, LC-MS) Assess Partitioning & Purity G->H I Optimize & Scale-Up H->I

Caption: Decision tree for pH-mediated solvent selection.

Experimental Workflow for Liquid-Liquid Extraction

The diagram below illustrates the step-by-step protocol for the extraction process.

LLE_Workflow Start Start: Aqueous solution of crude product Step1 Transfer to Separatory Funnel Start->Step1 Step2 Adjust pH > 11 with 2M NaOH (Confirm with pH paper) Step1->Step2 Step3 Add Organic Solvent (e.g., Ethyl Acetate, vol:vol 1:1) Step2->Step3 Step4 Stopper & Invert Funnel to Vent. Shake gently, venting frequently. Step3->Step4 Step5 Allow Layers to Separate Step4->Step5 Step6 Drain lower aqueous layer Step5->Step6 Step7 Collect upper organic layer Step6->Step7 Step8 Repeat Extraction on Aqueous Layer (2x) Step7->Step8 Step9 Combine Organic Extracts Step7->Step9 Step8->Step3 Re-extract Step8->Step9 After final extraction Step10 Wash with Brine (Saturated NaCl) Step9->Step10 Step11 Dry over Na₂SO₄, Filter Step10->Step11 Step12 Remove Solvent (Rotary Evaporator) Step11->Step12 End Isolated Product Step12->End

Caption: Step-by-step liquid-liquid extraction workflow.

Experimental Protocol: Base-Mediated LLE

This protocol details a standard procedure for extracting the title compound from an aqueous solution, such as a quenched reaction mixture.

Objective: To isolate 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol from an aqueous solution into an organic solvent.

Materials:

  • Separatory funnel (size appropriate for sample volume)

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Aqueous solution containing the crude product

  • Selected organic solvent (e.g., Ethyl Acetate)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing the crude product into a separatory funnel.

  • Basification: Slowly add 2 M NaOH solution dropwise while swirling. Periodically check the pH of the aqueous layer using pH paper. Continue adding base until the pH is stable at ≥ 11.[6] This ensures the amine is in its neutral, extractable form.

  • First Extraction: Add a volume of ethyl acetate equal to the volume of the aqueous layer to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[17] Vigorous shaking can lead to emulsion formation.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer containing the product into a separate "Organic Extracts" flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel. Repeat the extraction process (steps 3-6) two more times with fresh portions of ethyl acetate, combining all organic layers in the same flask. This ensures maximum recovery of the product.

  • Washing: Combine the organic extracts in the separatory funnel and add a volume of brine equal to about 20% of the total organic volume. Shake gently. The brine wash helps to remove residual water and can aid in breaking minor emulsions.[17] Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) and swirl. Let it sit for 10-15 minutes to absorb any dissolved water.

  • Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to yield the isolated product.

Troubleshooting: Emulsion Formation

Emulsions are a common issue in LLE, appearing as a cloudy or milky layer between the aqueous and organic phases that fails to separate.[17][18][19]

Prevention:

  • Avoid vigorous shaking; gentle inversions or swirling are often sufficient.[17][20]

  • Ensure a significant difference in the polarity of the two phases.

Resolution Techniques:

  • Patience: Allow the mixture to stand for an extended period (15-30 minutes).[18][19]

  • Salting Out: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and promoting phase separation.[17][18][20]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.[17][21]

  • Centrifugation: If equipment is available, centrifuging the mixture can effectively break up stubborn emulsions.[21]

Conclusion

The successful extraction of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is critically dependent on the strategic manipulation of its acid-base properties. By converting the amine to its neutral free-base form in a high-pH aqueous environment, it can be efficiently partitioned into an organic solvent of intermediate polarity. Ethyl acetate and MTBE represent excellent starting choices due to their favorable balance of solvating power, low water miscibility, and ease of removal. This application note provides the theoretical foundation and a practical, robust protocol to guide researchers in achieving high-purity, high-yield extractions of this and structurally similar amino alcohol compounds.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2020, November 12). Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Available from: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Available from: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Available from: [Link]

  • pKa in organic acid-base extractions : r/chemistry - Reddit. (2017, October 3). Available from: [Link]

  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties (Journal Article) | OSTI.GOV. (1995, May 1). Available from: [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties - The Hebrew University of Jerusalem. (1995, May 1). Available from: [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. (2018, March 23). Available from: [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. (n.d.). Available from: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Available from: [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024, June 7). Available from: [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Available from: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Available from: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Available from: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Available from: [Link]

  • Physical Properties of Organic Solvents - Utah Tech University. (n.d.). Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Available from: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Available from: [Link]

  • Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC. (2016, November 10). Available from: [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020, August 19). Available from: [Link]

  • Organic Solvent - AkiNik Publications. (2020, August 9). Available from: [Link]

  • Organic Solvents: Boiling Points & Density | PDF - Scribd. (n.d.). Available from: [Link]

  • 4-[1-Hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol - EPA. (2025, October 15). Available from: [Link]

  • 1-(Propan-2-yl)cyclohex-2-en-1-ol - PubChem. (n.d.). Available from: [Link]

Sources

Application Note: Advanced Methodologies for the Isolation and Resolution of cis- and trans-2-Ethylcyclohexan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The isolation of pure diastereomers from substituted cyclohexanols is a critical bottleneck in the synthesis of chiral auxiliaries, fragrance compounds, and pharmaceutical building blocks. 2-Ethylcyclohexan-1-ol possesses two contiguous stereocenters (C1 and C2), resulting in four possible stereoisomers comprising two diastereomeric pairs: the cis isomers [(1S,2R) and (1R,2S)] and the trans isomers [(1S,2S) and (1R,2R)] [1].

Commercially available 2-ethylcyclohexanol is typically supplied as a racemic mixture of these cis and trans diastereomers. The fundamental challenge in their separation lies in their nearly identical boiling points (~82 °C at 10 Torr) and similar molecular weights [2]. However, as an Application Scientist, one must look beyond bulk physical properties and exploit the conformational causality of the cyclohexane ring.

In a substituted cyclohexane system, the bulky ethyl group acts as a conformational anchor, locking itself into the equatorial position to minimize steric strain. Consequently:

  • In trans-2-ethylcyclohexanol , the hydroxyl group is forced into the equatorial position (diequatorial, e,e).

  • In cis-2-ethylcyclohexanol , the hydroxyl group is forced into the axial position (e,a).

This seemingly minor spatial difference dictates the molecule's hydrogen-bonding capacity, enzymatic affinity, and chromatographic behavior, forming the mechanistic foundation for the isolation protocols detailed below.

Physicochemical Profiling and Analytical Diagnostics

Before attempting preparative isolation, it is imperative to establish a robust analytical baseline. The equatorial hydroxyl group of the trans isomer is sterically unhindered, allowing it to readily interact with polar stationary phases (like silica gel) and enzymatic active sites. Conversely, the axial hydroxyl group of the cis isomer suffers from 1,3-diaxial steric shielding by the axial protons at C4 and C6, significantly dampening its reactivity and hydrogen-bonding potential.

Table 1: Physicochemical and Chromatographic Properties
Propertycis-2-Ethylcyclohexanoltrans-2-EthylcyclohexanolCausality / Rationale
Relative Conformation Equatorial-Axial (e,a)Diequatorial (e,e)Bulky ethyl group locks into the equatorial plane.
Boiling Point (10 Torr) 82 °C82 °CIdentical molecular weight and similar vapor pressures [2].
Silica Gel Affinity LowHighAxial OH is sterically shielded from silanol groups.
Relative GC Retention ShorterLongerTrans isomer interacts more strongly with the column phase.
1H-NMR (Carbinol H) Narrow multiplet (~3.9 ppm)Broad multiplet (~3.1 ppm)Axial-axial coupling in trans broadens the signal.

Workflow and Strategy Selection

To provide a comprehensive toolkit for diastereomeric resolution, we have mapped three distinct pathways based on the required scale and downstream application.

Workflow Start Racemic cis/trans 2-Ethylcyclohexanol Analysis Analytical Profiling (GC-MS & 1H-NMR) Start->Analysis Path1 Direct Separation (MPLC / Silica Gel) Analysis->Path1 Preparative Scale Path2 Derivatization (MTPA Esters) Analysis->Path2 Analytical/Chiral Path3 Biocatalytic Resolution (Lipase / CALB) Analysis->Path3 Enantioselective Cis cis-2-Ethylcyclohexanol (Isolated) Path1->Cis Trans trans-2-Ethylcyclohexanol (Isolated) Path1->Trans Path2->Cis Hydrolysis Path2->Trans Hydrolysis Path3->Cis Unreacted Alcohol Path3->Trans Hydrolyzed Ester

Figure 1: Workflow for the isolation and resolution of 2-ethylcyclohexanol diastereomers.
Table 2: Methodological Comparison
MethodologyTargetYieldDiastereomeric PurityScalability
Direct MPLC Both cis and trans>85%>98%High (Gram to Multi-gram)
Biocatalytic (CALB) trans (Acylated), cis (Alcohol)~45% per isomer>99%Moderate (Gram scale)
MTPA Derivatization Analytical ResolutionN/ABaseline ResolutionLow (Microgram scale)

Experimental Methodologies

Protocol A: Direct Diastereomeric Resolution via MPLC

This protocol exploits the subtle hydrogen-bonding differences between the axial and equatorial hydroxyl groups. It is the preferred method for bulk preparative isolation.

Self-Validating System: The separation is self-validating through real-time UV/ELSD monitoring and orthogonal TLC analysis. Because the cis isomer cannot form tight hydrogen bonds with the silica, it must elute first. If the broader, later-eluting peak is not the trans isomer, the system indicates a solvent polarity failure rather than a structural anomaly.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5.0 g of the commercial cis/trans-2-ethylcyclohexanol mixture [3] in 10 mL of anhydrous hexanes.

  • Column Equilibration: Equilibrate a 120 g high-resolution silica gel column (particle size 40-63 µm) with 100% hexanes using a Medium Pressure Liquid Chromatography (MPLC) system at a flow rate of 40 mL/min.

  • Loading: Inject the sample onto the column, ensuring a tight sample band to prevent longitudinal diffusion.

  • Gradient Elution: Initiate a highly shallow gradient from 100% hexanes to 90:10 hexanes/ethyl acetate over 80 minutes.

    • Causality Note: A steep gradient will co-elute the isomers. The shallow gradient amplifies the retention time delta caused by the 1,3-diaxial interactions of the cis isomer.

  • Fraction Collection & Validation: Collect 20 mL fractions. Spot fractions on a silica TLC plate, develop in 85:15 hexanes/ethyl acetate, and visualize using a Phosphomolybdic Acid (PMA) stain. The cis isomer appears at Rf ~0.45, while the trans isomer appears at Rf ~0.35.

  • Recovery: Pool the respective fractions and remove the solvent under reduced pressure (bath temperature < 35 °C to prevent volatilization of the target alcohols).

Protocol B: Biocatalytic Kinetic Resolution using CALB

When extreme diastereomeric and enantiomeric purity is required, enzymatic resolution is superior. Lipase B from Candida antarctica (CALB) catalyzes the transesterification of secondary alcohols but is highly sensitive to steric hindrance.

Self-Validating System: The enzymatic protocol features an internal feedback loop. The reaction will naturally plateau when the trans isomer is fully consumed. Monitoring the reaction via GC-MS provides a self-validating stop-point: once the trans-alcohol peak disappears and the trans-acetate peak maximizes, the reaction is complete. The cis isomer remains untouched.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.0 g of the diastereomeric mixture in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 4.0 equivalents (5.3 mL) of vinyl acetate (acting as the irreversible acyl donor) and 200 mg of immobilized CALB (e.g., Novozym 435).

  • Incubation: Stir the suspension gently at 45 °C using an orbital shaker (avoid magnetic stir bars which can mechanically crush the immobilized enzyme beads).

    • Causality Note: CALB's catalytic triad specifically accommodates the diequatorial trans isomer, facilitating rapid acylation. The axial hydroxyl group of the cis isomer faces severe steric repulsion within the enzyme's binding pocket, rendering it virtually unreactive.

  • Monitoring: Monitor the reaction via GC-MS every 4 hours. The reaction is complete when the trans isomer is fully converted to trans-2-ethylcyclohexyl acetate (typically 12-24 hours).

  • Separation: Filter the mixture to recover the enzyme beads (which can be washed with hexanes and reused). Concentrate the filtrate.

  • Flash Chromatography: The mixture now consists of cis-2-ethylcyclohexanol (polar) and trans-2-ethylcyclohexyl acetate (non-polar). Separate these via a rapid step-gradient flash chromatography (Hexanes/EtOAc).

  • Hydrolysis: To recover the pure trans-alcohol, subject the trans-acetate to mild basic hydrolysis (K2CO3 in MeOH), followed by aqueous workup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19576, 2-Ethylcyclohexanol. PubChem. URL:[Link]

  • Jones, J. B., & Takemura, T. (1982). Enzymes in organic synthesis. 28. Reinvestigation of the horse liver alcohol dehydrogenase-catalyzed reductions of 2-alkylcyclohexanones. Canadian Journal of Chemistry, 60(23), 2950-2956. URL:[Link]

Application Note: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the protocol for utilizing 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol , a specialized chiral


-amino alcohol ligand, in the enantioselective alkylation of aldehydes.


-Amino Alcohol Ligands
Primary Application:  Asymmetric Addition of Diethylzinc to Aldehydes

Introduction & Mechanistic Insight

Chiral amino alcohols are the cornerstone of asymmetric organozinc catalysis. While


-amino alcohols (1,2-relationship) like DAIB and norephedrine are widely known, 

-amino alcohols
(1,3-relationship) like 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol offer a distinct steric environment that can enhance selectivity for challenging substrates.
Ligand Structure & Function

This ligand features a cyclohexyl core substituted with a 2-ethyl group and a 1-(1-aminopropan-2-yl) side chain.

  • Chelation Mode: The ligand binds to zinc via the hydroxyl oxygen and the primary amine nitrogen. Unlike

    
    -amino alcohols which form 5-membered chelate rings, this 
    
    
    
    alcohol forms a 6-membered zinc chelate . This larger bite angle alters the geometry of the transition state, often accommodating bulkier substrates.
  • Stereocontrol: The chirality arises from three centers:

    • C1 (Cyclohexane): Quaternary center bearing the hydroxyl.

    • C2 (Cyclohexane): Bearing the ethyl group (provides steric bulk to block one face).

    • Side Chain: The chiral center within the 1-aminopropan-2-yl group.

Mechanism of Action

The reaction proceeds via a dinuclear zinc mechanism (Noyori framework):

  • Pre-catalyst Formation: The ligand reacts with Et₂Zn to form a mono-zinc alkoxide species.

  • Complexation: A second equivalent of Et₂Zn (the reagent) coordinates to the oxygen, while the aldehyde coordinates to the zinc center.

  • Transition State: The 2-ethyl group on the ring dictates the approach of the aldehyde, forcing the alkyl transfer to occur selectively to the Re or Si face, yielding high enantiomeric excess (ee).

Experimental Protocol

A. General Considerations
  • Air Sensitivity: Diethylzinc (Et₂Zn) is pyrophoric. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Solvent: Toluene or Hexane (Anhydrous, degassed).

  • Temperature: 0°C to Room Temperature (RT).

B. Preparation of the Catalyst (In Situ)
  • Step 1: Flame-dry a 10 mL Schlenk flask and cool under a stream of argon.

  • Step 2: Charge the flask with 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol (0.05 mmol, 5 mol%).

  • Step 3: Add anhydrous Toluene (2.0 mL).

  • Step 4: Add Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 equiv) dropwise at 0°C.

    • Note: Evolution of ethane gas will be observed. Allow the mixture to stir at RT for 30 minutes to ensure complete formation of the zinc-alkoxide complex.

C. Asymmetric Alkylation Procedure
  • Step 5: Cool the catalyst solution to 0°C .

  • Step 6: Add the substrate Aldehyde (1.0 mmol, 1.0 equiv) dropwise.

  • Step 7: Stir the reaction mixture at 0°C for 12–24 hours. Monitor consumption of aldehyde via TLC or GC-MS.

  • Step 8: Quench the reaction by careful addition of saturated aqueous NH₄Cl (2 mL) and 1M HCl (1 mL).

  • Step 9: Extract with Et₂O (3 x 5 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Step 10: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Data Interpretation & Troubleshooting

Performance Benchmarks

Typical results for the addition of Et₂Zn to Benzaldehyde using this ligand class:

ParameterSpecificationNotes
Yield > 90%High conversion indicates active catalyst formation.[1][2]
ee % 85% – 98%Dependent on the steric bulk of the 2-ethyl group.
Reaction Time 12 – 24 hSlower than

-amino alcohols due to 6-membered ring stability.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure Schlenk lines are rigorous; use fresh anhydrous toluene.
Low ee Temperature too highRun the reaction at -20°C or 0°C.
Racemic Product Background reactionEnsure Et₂Zn is not in large excess relative to the catalyst before aldehyde addition.
No Reaction Catalyst aggregationIncrease solvent volume or add a Lewis acid additive (e.g., Ti(OiPr)₄).

Visualizing the Workflow

The following diagram illustrates the catalytic cycle and experimental workflow for the asymmetric addition.

G Start Start: Ligand Precursor (1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol) Zn_Add Add Et2Zn (2.2 equiv) Toluene, 0°C -> RT Start->Zn_Add Complex Active Catalyst Formation (Dinuclear Zn-Alkoxide Complex) Zn_Add->Complex - Ethane gas Substrate Add Aldehyde (R-CHO) 0°C Complex->Substrate TS Transition State (6-Membered Chelate Control) Substrate->TS Coordination Product Formation of Zinc-Alkoxide Product TS->Product Alkyl Transfer Product->Complex Catalyst Regeneration (Theoretical) Quench Quench (NH4Cl/HCl) & Extraction Product->Quench Final Chiral Alcohol (High ee) Quench->Final

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using the gamma-amino alcohol ligand.

References

  • Koneva, E. A., et al. (2011).[3] "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by

    
    -Amino Alcohols Derived from (+)- and (-)-
    
    
    
    -Pinene." The Open Catalysis Journal.[3] Link
  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition. Link

  • Panev, S., et al. (2008). "New bicyclic

    
    - and 
    
    
    
    -aminoalcohols as catalyst for the asymmetric diethylzinc addition to benzaldehyde." Tetrahedron: Asymmetry. Link[4]
  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews. Link

Sources

Scalable Synthesis Routes for Industrial Production of Ibuprofen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, or 2-(4-isobutylphenyl)propionic acid, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. Since its patent by the Boots Pure Chemical Company in 1961, its global demand has necessitated the development of highly efficient and scalable synthesis routes. This document provides a detailed overview and practical protocols for the industrial production of ibuprofen, focusing on the historical "brown" Boots process and the modern, greener BHC process. Additionally, it explores emerging technologies such as continuous-flow synthesis and enantioselective methods to produce the more active (S)-ibuprofen.

Comparative Analysis of Major Industrial Synthesis Routes

The industrial synthesis of ibuprofen has evolved significantly, driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer chemicals. The two most prominent methods are the Boots process and the BHC (Boots-Hoechst-Celanese) process.

MetricBoots ProcessBHC Process
Number of Steps 63
Overall Yield ~40%~77-95%[1]
Atom Economy ~40%[2]~77% (approaching 99% with acetic acid recovery)[2]
Key Catalyst Aluminum Chloride (stoichiometric)Palladium complex (catalytic), Raney Nickel (catalytic)[2]
Primary Byproducts Aluminum trichloride hydrate, various organic and inorganic salts[2]Acetic acid (recyclable)[2]
Environmental Impact High, due to large volumes of waste.[3]Significantly reduced, considered a "green" process.[4]

The Traditional Boots Synthesis Route (The "Brown" Process)

The original industrial method for producing ibuprofen, developed by the Boots Company, is a six-step process. While historically significant, its low atom economy and substantial waste generation have led to its replacement by more efficient methods.[5]

Conceptual Workflow of the Boots Process

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Oxime Formation cluster_4 Step 5: Dehydration cluster_5 Step 6: Hydrolysis A Isobutylbenzene C 4'-Isobutylacetophenone A->C AlCl3 B Acetyl Chloride B->C E α,β-Epoxy Ester C->E NaOEt C->E D Ethyl Chloroacetate D->E F Aldehyde Intermediate E->F H3O+ E->F H Aldoxime F->H F->H G Hydroxylamine G->H I Nitrile Intermediate H->I Acetic Anhydride H->I J Ibuprofen I->J H3O+ I->J

Caption: The six-step Boots synthesis of ibuprofen.

Industrial Protocol for the Boots Process

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Reaction Setup: A jacketed glass-lined reactor is charged with a suitable solvent, such as dichloromethane, and cooled to 5°C.[6]

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added as the catalyst.

  • Reagent Addition: Isobutylbenzene and acetyl chloride are slowly and simultaneously added to the reactor while maintaining the temperature at 5°C with continuous agitation.[6]

  • Reaction: The reaction is allowed to proceed until completion, which can be monitored by techniques like gas chromatography (GC).

  • Work-up: The reaction mixture is quenched by carefully adding it to a vessel containing ice and water. The organic layer is separated, washed with a dilute acid solution and then with water, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield 4'-isobutylacetophenone.

Step 2: Darzens Condensation

  • Base Preparation: In a separate reactor, sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.

  • Reaction: 4'-Isobutylacetophenone and ethyl chloroacetate are added to the sodium ethoxide solution. The reaction is stirred at a controlled temperature until the formation of the α,β-epoxy ester is complete.[5]

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent evaporated.

Step 3: Hydrolysis and Decarboxylation

  • Reaction: The crude α,β-epoxy ester is treated with an aqueous acid solution and heated to induce hydrolysis of the ester and subsequent decarboxylation to form the corresponding aldehyde.[5]

  • Work-up: The aldehyde is isolated by extraction and purified by distillation.

Step 4: Formation of the Aldoxime

  • Reaction: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the aldoxime.

  • Work-up: The aldoxime precipitates from the reaction mixture and is isolated by filtration.

Step 5: Dehydration to the Nitrile

  • Reaction: The aldoxime is heated with acetic anhydride to dehydrate it to the corresponding nitrile.[5]

  • Work-up: The excess acetic anhydride is removed by distillation, and the nitrile is purified.

Step 6: Hydrolysis to Ibuprofen

  • Reaction: The nitrile is hydrolyzed to the carboxylic acid (ibuprofen) by heating with a strong acid, such as sulfuric acid.

  • Purification: The crude ibuprofen is then purified by crystallization.

The BHC "Green" Synthesis Route

Developed by the Boots-Hoechst-Celanese (BHC) company, this three-step process is the current industry standard due to its high efficiency, excellent atom economy, and reduced environmental impact.[7]

Conceptual Workflow of the BHC Process

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Carbonylation A Isobutylbenzene C 4'-Isobutylacetophenone A->C Anhydrous HF (catalyst and solvent) B Acetic Anhydride B->C D 1-(4-isobutylphenyl)ethanol C->D H2, Raney Nickel C->D E Ibuprofen D->E CO, Palladium Catalyst D->E

Caption: The three-step BHC "green" synthesis of ibuprofen.

Industrial Protocol for the BHC Process

Step 1: Friedel-Crafts Acylation

  • Reaction Setup: A specialized corrosion-resistant reactor is charged with anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.[4]

  • Reagent Addition: Isobutylbenzene and acetic anhydride are fed into the reactor.

  • Reaction Conditions: The reaction is carried out at a controlled temperature. The use of HF offers high selectivity and allows for its recovery and reuse with over 99.9% efficiency.[4]

  • Work-up: After the reaction is complete, the HF is recovered by distillation. The resulting 4'-isobutylacetophenone is isolated.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: A hydrogenation reactor is charged with 4'-isobutylacetophenone and a Raney nickel catalyst.[7]

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is agitated at a specific temperature and pressure until the ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

  • Work-up: The catalyst is removed by filtration, and the alcohol is used directly in the next step.

Step 3: Palladium-Catalyzed Carbonylation

  • Reaction Setup: A high-pressure reactor is charged with 1-(4-isobutylphenyl)ethanol, a palladium catalyst (e.g., a palladium complex with a phosphine ligand), and an acidic aqueous medium.[8]

  • Carbonylation: The reactor is pressurized with carbon monoxide to at least 500 psig and heated to a temperature of at least 10°C.[8]

  • Reaction: The reaction proceeds to form ibuprofen.

  • Work-up and Purification: The palladium catalyst can be precipitated and recycled.[2] The crude ibuprofen is then isolated and purified by crystallization.

Emerging Synthesis Technologies

Continuous-Flow Synthesis

Continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions.[9] A notable three-step continuous-flow synthesis of ibuprofen has been developed that eliminates the need for intermediate purification steps.[10]

Conceptual Workflow for Continuous-Flow Synthesis

  • Friedel-Crafts Acylation: Isobutylbenzene and propionic acid are reacted in the presence of triflic acid.

  • 1,2-Aryl Migration: The intermediate from the first step undergoes a 1,2-aryl migration.

  • Saponification: The resulting ester is saponified to yield ibuprofen.

This process can significantly reduce reaction times from hours to minutes.[11]

Enantioselective Synthesis of (S)-Ibuprofen

Ibuprofen is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form.[12] While the body can convert the (R)-enantiomer to the (S)-enantiomer, the direct synthesis of (S)-ibuprofen is of great interest. Industrial methods for obtaining enantiomerically pure (S)-ibuprofen often rely on the resolution of the racemic mixture.[12]

Protocol for Chiral Resolution via Diastereomeric Crystallization

  • Diastereomer Formation: Racemic ibuprofen is reacted with a chiral resolving agent, such as an enantiomerically pure amine, to form a pair of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities in a suitable solvent. One diastereomer crystallizes out while the other remains in solution.

  • Salt Cleavage: The separated diastereomeric salt is treated with an acid to liberate the enantiomerically pure (S)-ibuprofen.

Industrial Purification: Crystallization

Crystallization is a critical final step in the industrial production of ibuprofen to ensure high purity and the desired crystal morphology, which is important for formulation.[13]

Industrial Crystallization Protocol

  • Dissolution: Crude ibuprofen is dissolved in a suitable solvent, such as methanol or a mixture of ethanol and water, at an elevated temperature (e.g., 40-60°C).[14]

  • Cooling and Seeding: The solution is slowly cooled to induce crystallization. Seeding with a small amount of pure ibuprofen crystals can be used to control the crystal size and morphology.[14]

  • Crystallization: The solution is further cooled over a period of time to maximize the yield of crystalline ibuprofen.

  • Isolation and Drying: The ibuprofen crystals are isolated by filtration or centrifugation, washed with a cold solvent to remove impurities, and then dried under vacuum.[14]

Quality Control and Analytical Protocols

Ensuring the purity and quality of the final ibuprofen product is paramount. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of ibuprofen and quantify any impurities.

  • Method: A reversed-phase HPLC method with a C18 column is typically used. The mobile phase is often a mixture of acetonitrile and an aqueous buffer. Detection is performed using a UV detector at a wavelength of around 254 nm.[15]

  • Protocol:

    • Prepare a standard solution of ibuprofen reference standard and a sample solution of the manufactured ibuprofen.

    • Inject the solutions into the HPLC system.

    • Compare the retention time and peak area of the sample to the standard to determine the purity and concentration.

Spectrophotometry

  • Purpose: For identification and assay of ibuprofen.

  • Method: UV-Vis spectrophotometry is used to measure the absorbance of an ibuprofen solution at specific wavelengths as described in pharmacopeial monographs (e.g., USP and EP).[16]

  • Protocol:

    • Prepare a solution of ibuprofen in a specified solvent (e.g., 0.1 M sodium hydroxide).

    • Measure the absorbance at the wavelengths specified in the monograph.

    • The absorbance ratios or comparison with a reference standard confirms the identity and purity.

Conclusion

The industrial synthesis of ibuprofen has undergone a remarkable transformation from the multi-step, waste-intensive Boots process to the highly efficient and environmentally benign BHC process. This evolution serves as a prime example of the successful implementation of green chemistry principles in pharmaceutical manufacturing.[17] Future advancements will likely focus on the further development of continuous-flow technologies and enantioselective syntheses to enhance efficiency, reduce costs, and improve the therapeutic profile of this vital medication.

References

  • CN116003216A - Preparation method of ibuprofen - Google P
  • Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review - AIP Publishing. (URL: [Link])

  • Synthesis of Ibuprofen1 - Ms. Quirarte's Chemistry Classes (@msquirartechem). (URL: [Link])

  • The Continuous-Flow Synthesis of Ibuprofen | Request PDF - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. (URL: [Link])

  • Synthesis route of Boot's synthesis of ibuprofen. - ResearchGate. (URL: [Link])

  • Process for producing ibuprofen - European Patent Office - EP 0284310 A1 - Googleapis.com. (URL: [Link])

  • The continuous-flow synthesis of Ibuprofen. - Semantic Scholar. (URL: [Link])

  • Ibuprofen – a case study in green chemistry. (URL: [Link])

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. (URL: [Link])

  • resolution-08 - chemconnections. (URL: [Link])

  • Continuous Photochemistry: The Flow Synthesis of Ibuprofen via a Photo-Favorskii Rearrangement - The Royal Society of Chemistry. (URL: [Link])

  • The Continuous‐Flow Synthesis of Ibuprofen | Scilit. (URL: [Link])

  • Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification - UCL Discovery. (URL: [Link])

  • Synthesis of ibuprofen from benzene - The Science Snail. (URL: [Link])

  • US4981995A - Method for producing ibuprofen - Google P
  • Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award - EPA. (URL: [Link])

  • Scheme 140: Continuous-flow synthesis of ibuprofen developed by McQuade... - ResearchGate. (URL: [Link])

  • Industrial Roots Of Green Chemistry And The History Of The BHC Ibuprofen Invention And It's Quality Inspirations - OMICS International. (URL: [Link])

  • EP0474509A2 - Method for purification of ibuprofen comprising mixtures - Google P
  • US4476248A - Crystallization of ibuprofen - Google P
  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. (URL: [Link])

  • US5189208A - Ibuprofen resolution - Google P
  • Asymmetric synthesis of (S)-ibuprofen. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Crystallization Engineering of Ibuprofen for Pharmaceutical Formulation - UQ eSpace. (URL: [Link])

  • Solubility and crystallization of ibuprofen in the presence of solvents and antisolvents. (URL: [Link])

  • (PDF) Early Industrial Roots of Green Chemistry and the history of the BHC Ibuprofen process invention and its Quality connection - ResearchGate. (URL: [Link])

  • A quality control study of ibuprofen tablets available in the formal and informal market in Harare, Zimbabwe - Academic Journals. (URL: [Link])

  • Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method - DergiPark. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-08-12 Subject: Troubleshooting Low Yields in Sterically Hindered β-Amino Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Analysis

You are encountering low yields in the synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol . Based on the structural motif, this synthesis typically proceeds via a Henry Reaction (Nitroaldol) between 2-ethylcyclohexanone and nitroethane, followed by the reduction of the nitro group to an amine.

The core technical bottleneck is steric hindrance . The ethyl group at the C2 position of the cyclohexanone ring creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. This leads to two primary failure modes:

  • Poor Conversion (Henry Step): The equilibrium favors the starting materials (Retro-Henry reaction).

  • Diastereomeric Scrambling: The nucleophile faces discrimination between axial and equatorial attack, often yielding difficult-to-separate mixtures.

This guide breaks down the troubleshooting into three technical modules.

Module 1: The Henry Reaction (Nitroaldol Addition)[1][2][3][4]

The Problem: Low conversion of 2-ethylcyclohexanone to the


-nitro alcohol intermediate.
The Mechanism:  The reaction is reversible.[1] The bulky 2-ethyl group destabilizes the alkoxide intermediate, pushing the equilibrium backward (Retro-Henry).
Troubleshooting Protocol
VariableStandard Condition (Likely Failing)Optimized Condition (Recommended)Technical Rationale
Catalyst NaOH or KOH (Strong bases)TMG (Tetramethylguanidine) or DBU Strong inorganic bases often cause aldol self-condensation of the ketone. TMG is a sterically hindered organic base that minimizes side reactions while promoting nitronate formation [1].
Solvent Ethanol or MethanolTHF or Nitromethane (Neat) Protic solvents can stabilize the retro-reaction. Aprotic polar solvents (THF) or using the nitroalkane as solvent drives the forward reaction.
Temperature

to RT
High Pressure (10-15 kbar) or

to

The Henry reaction is exothermic. Lower temperatures favor the equilibrium product (enthalpy driven), but kinetics are slow. High pressure is the gold standard for sterically hindered Henry reactions [2].
Additives NoneLewis Acid (e.g.,

)
Cerium(III) activates the carbonyl oxygen, making it more susceptible to attack without promoting enolization (Luche-type activation) [3].
Step-by-Step Optimization Workflow
  • Dry Conditions: Ensure all reagents are anhydrous. Water promotes the retro-Henry reaction.

  • The "Silyl-Henry" Variant: If direct addition fails, switch to the Silyl Nitronate method.

    • Protocol: Pre-form the silyl nitronate of nitroethane using TBSCl/base. React this with the ketone using a fluoride source (TBAF). This renders the step irreversible.

  • Reaction Monitoring: Do not rely on TLC alone. Use GC-MS to monitor the consumption of the ketone, as the nitro-alcohol product may be unstable on silica gel.

Module 2: Reduction of the Nitro Group

The Problem: Incomplete reduction to the amine or formation of hydroxylamine impurities. The Mechanism: The steric bulk of the 2-ethyl group and the newly formed hydroxy-isopropyl chain hinders the approach of the reducing agent to the nitro group.

Troubleshooting Protocol

Q: I am using


 (LAH) but getting a messy workup. Why? 
A:  LAH forms strong aluminum-alkoxide complexes with the neighboring hydroxyl group. Upon quenching, these form gelatinous precipitates that trap your product.
  • Solution: Use the Fieser workup (n mL

    
    , n mL 15% NaOH, 3n mL 
    
    
    
    ) or switch to Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), which is more soluble and easier to quench.

Q: Raney Nickel hydrogenation is stalling. What do I do? A: The nitro group reduction is highly surface-sensitive.

  • Protocol Adjustment:

    • Pressure: Increase

      
       pressure to 50–100 psi (Parr shaker).
      
    • Activator: Add trace amounts of acetic acid or ammonium formate to the methanol solvent. This acts as a proton source and accelerates the reduction of the intermediate hydroxylamine [4].

    • Loading: For hindered substrates, increase catalyst loading to 20-30 wt%.

Module 3: Stereochemical Control & Visualization

The Problem: You are obtaining a mixture of diastereomers (cis/trans isomers regarding the Ethyl vs. Hydroxy groups).

Mechanistic Insight: Axial vs. Equatorial Attack

In 2-substituted cyclohexanones, the nucleophile (nitroethane anion) can attack from two directions:

  • Equatorial Attack: Leads to the Axial Alcohol . (Often favored by small nucleophiles).[2]

  • Axial Attack: Leads to the Equatorial Alcohol . (Favored by bulky nucleophiles due to torsional strain).

Due to the 2-ethyl group, the Axial Attack is often sterically impeded, but the Equatorial Attack suffers from torsional strain with the alpha-substituents.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point: Henry Reaction Ketone 2-Ethylcyclohexanone (Sterically Hindered) Transition Transition State (Reversible) Ketone->Transition Base (TMG/DBU) Nitroethane Nitroethane (Nucleophile) Nitroethane->Transition NitroAlcohol 1-(1-nitropropan-2-yl)- 2-ethylcyclohexan-1-ol (Unstable Intermediate) Transition->NitroAlcohol Kinetic Control RetroHenry FAILURE: Retro-Henry (Reverts to Ketone) NitroAlcohol->RetroHenry Thermodynamic Equilibrium Amine TARGET: 1-(1-Aminopropan-2-yl)- 2-ethylcyclohexan-1-ol NitroAlcohol->Amine Reduction (Raney Ni/H2 or LAH) RetroHenry->Ketone

Caption: Logical flow of the synthesis highlighting the critical reversibility (Retro-Henry) of the intermediate step.

Frequently Asked Questions (FAQs)

Q: Can I use the Reformatsky reaction instead? A: No. The Reformatsky reaction uses alpha-bromo esters to form beta-hydroxy esters. Converting the ester to the "1-aminopropan-2-yl" side chain would require complex multi-step manipulation (reduction to aldehyde, reductive amination, etc.). The Henry reaction provides the nitrogen and carbon skeleton in a single step.

Q: My product is an oil that won't crystallize. How do I purify it? A: Amino alcohols are notorious for being viscous oils.

  • Salt Formation: Convert the crude amine to its Hydrochloride (HCl) or Oxalate salt. These are often crystalline solids that can be recrystallized from Ethanol/Ether to separate diastereomers.

  • Acid-Base Extraction: Dissolve crude in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer and extract with DCM.

Q: The NMR shows a mixture of isomers. Which is which? A: Check the coupling constant (


-value) of the proton at C1 (if applicable) or the chemical shift of the C2-ethyl group.
  • Axial OH (Equatorial Attack): The C2-ethyl group often shows an upfield shift due to compression.

  • Equatorial OH (Axial Attack): Usually the thermodynamically more stable isomer.

References

  • Simoni, D., et al. (1997). Tetramethylguanidine (TMG)-catalyzed Henry reaction of nitroalkanes with aldehydes and ketones. Tetrahedron Letters.[3]

  • Matsumoto, K. (2004). High-pressure organic synthesis. Synthesis of hindered nitro-alcohols.[1]

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol Henry reaction.[1][4] Tetrahedron.[5]

  • Gowda, D. C. (2002). Reductive cleavage of azo compounds and reduction of nitro compounds catalyzed by Raney nickel.

Sources

Identifying common impurities in 2-ethylcyclohexan-1-ol amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Identification & Process Control in Cycloalkylamine Synthesis Ticket ID: T-2ECH-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Process Logic

The synthesis of 2-ethylcyclohexylamine from 2-ethylcyclohexan-1-ol is a deceptive transformation. While seemingly simple, the steric bulk of the ethyl group at the C2 position introduces significant stereochemical friction and competing elimination pathways.

The industrial standard involves a two-stage sequence: Oxidation (Alcohol


 Ketone) followed by Reductive Amination  (Ketone 

Imine

Amine). Direct nucleophilic substitution on the alcohol (via tosylates/mesylates) is often avoided due to the high propensity for E2 elimination, yielding 1-ethylcyclohexene.

This guide addresses the specific impurity profiles generated during the Reductive Amination route, which is the preferred method for stereocontrol.

Core Reaction Pathway & Impurity Genesis

The following logic map illustrates where specific impurities originate during the process.

G Start 2-Ethylcyclohexan-1-ol Ketone 2-Ethylcyclohexanone Start->Ketone Oxidation (Jones/Swern) Imp_Elim IMPURITY A: 1-Ethylcyclohexene (Dehydration) Start->Imp_Elim Acid cat. / Heat Imine Imine Intermediate Ketone->Imine + NH3/Amine source Imp_Alc IMPURITY B: Residual Alcohol (Incomplete Ox/Red) Ketone->Imp_Alc Direct Red (No Amine) CisAmine Cis-2-Ethylcyclohexylamine (Kinetic Product) Imine->CisAmine Red (Cat. Surface) TransAmine Trans-2-Ethylcyclohexylamine (Thermodynamic Product) Imine->TransAmine Red (Thermodynamic) Imp_Dimer IMPURITY C: Secondary Amine (Dimerization) CisAmine->Imp_Dimer + Imine TransAmine->Imp_Dimer + Imine

Figure 1: Reaction logic flow demonstrating the bifurcation of stereoisomers and the origin points of critical impurities (Alkene, Alcohol, and Dimer).[1][2]

Troubleshooting Guide: Common Impurities

Issue 1: "I am seeing a large M+ peak at 239 m/z (approx) in LC-MS."

Diagnosis: Secondary Amine Formation (Dimerization) Impurity Name: Bis(2-ethylcyclohexyl)amine.

  • Mechanism: As the primary amine product forms, it becomes a nucleophile itself. It competes with ammonia (or the ammonium source) to attack the remaining imine/ketone, creating a secondary amine.

  • Root Cause:

    • Low molar equivalents of Ammonia/Ammonium source.[2]

    • Slow reduction kinetics allowing the primary amine to accumulate while ketone is still present.

  • Corrective Action:

    • Increase Ammonia Load: Maintain a high ratio of NH

      
      :Ketone (at least 5:1 to 10:1).
      
    • Two-Step Protocol: Pre-form the imine with molecular sieves or Ti(OiPr)

      
      before adding the reducing agent (NaBH
      
      
      
      or H
      
      
      /Pd). This ensures all ketone is converted to imine before any amine is generated.
Issue 2: "My product contains ~15% of an olefin (alkene)."

Diagnosis: Dehydration / Elimination Impurity Name: 1-ethylcyclohexene or 3-ethylcyclohexene.

  • Mechanism:

    • Route A (Oxidation step): If using acidic oxidation (Jones), the starting alcohol may dehydrate.

    • Route B (Amination): If using high temperatures with heterogeneous catalysts, the alcohol intermediate (formed by ketone reduction) can dehydrate.

  • Root Cause: Acidic conditions or excessive heat during the reaction.

  • Corrective Action:

    • Switch to PCC or Swern Oxidation (non-acidic) for the first step.

    • In reductive amination, keep temperatures

      
      C.
      
    • Check Reagents: Ensure your amine source is not contaminated with strong mineral acids.

Issue 3: "The Stereochemistry (dr) is inconsistent between batches."

Diagnosis: Kinetic vs. Thermodynamic Control Failure Impurity Name: Undesired Diastereomer (Cis vs. Trans).

  • Context:

    • Cis-isomer: Often favored by catalytic hydrogenation (H

      
      /Pt or Rh) due to the "haptophilic" effect where the catalyst binds the face opposite the ethyl group.
      
    • Trans-isomer: Thermodynamically more stable (diequatorial). Favored by dissolving metal reductions or equilibration conditions.

  • Troubleshooting Table:

Desired IsomerRecommended Catalyst/ReagentMechanism Note
Cis (Z) Rh/C or PtO

in Acetic Acid
Kinetic control; catalyst approach from less hindered face.
Trans (E) NaBH

CN + NH

OAc (MeOH)
Hydride attacks axially; thermodynamic equilibration.
Trans (E) Na / EthanolDissolving metal reduction (classic thermodynamic control).

Analytical Identification (The "Fingerprint")

Distinguishing the cis and trans isomers requires careful NMR analysis.[3] GC-MS will often show identical fragmentation patterns but different retention times.

1H NMR Diagnostics (400 MHz, CDCl )

The key diagnostic signal is the methine proton (H1) attached to the carbon bearing the amine.

  • Trans-2-ethylcyclohexylamine:

    • Conformation: The amine (-NH

      
      ) and ethyl (-Et) groups are both equatorial.
      
    • Signal: The H1 proton is axial .

    • Coupling: It has two large axial-axial couplings (

      
       Hz) and one small axial-equatorial coupling.
      
    • Appearance: A broad triplet of triplets (tt) or multiplet with wide width (

      
       Hz).
      
  • Cis-2-ethylcyclohexylamine:

    • Conformation: The ethyl group is equatorial, but the amine is axial (to avoid A-1,3 strain).

    • Signal: The H1 proton is equatorial .

    • Coupling: Small equatorial-equatorial and equatorial-axial couplings (

      
       Hz).
      
    • Appearance: A narrow multiplet or broad singlet (

      
       Hz).
      

Standardized Experimental Protocol

Method: Reductive Amination targeting the Trans isomer (Thermodynamic).

Materials
  • 2-Ethylcyclohexanone (1.0 equiv)

  • Ammonium Acetate (10.0 equiv) - Excess prevents dimerization

  • Sodium Cyanoborohydride (NaBH

    
    CN) (0.7 equiv) - Note: Toxic, handle in fume hood
    
  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step Workflow
  • Imine Formation (Equilibration):

    • In a dry flask, dissolve 2-ethylcyclohexanone in Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10 equiv) and 3Å Molecular Sieves.

    • Critical Step: Stir at Room Temperature for 2 hours. This allows the imine to form and equilibrate to the thermodynamic mixture.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
      CN portion-wise over 30 minutes. (Do not add all at once; exotherm controls selectivity).
      
    • Allow to warm to RT and stir for 12-16 hours.

  • Quench & Workup:

    • Acidify: Carefully add concentrated HCl until pH < 2 (destroys excess hydride and hydrolyzes remaining imine).

    • Wash: Extract with Ether/DCM (removes neutral impurities like unreacted ketone or alcohols). Discard Organic Layer.

    • Basify: Adjust aqueous layer pH to >12 using NaOH pellets or 50% NaOH solution.

    • Extract: Extract the now-free amine into DCM (3x).

    • Dry/Concentrate: Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Distillation (if liquid) or formation of HCl salt (recrystallization from EtOH/Et

      
      O) is recommended to separate diastereomers if high dr is required.
      

References

  • Reductive Amination Mechanisms & Side Reactions

    • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Stereochemistry of 2-Substituted Cyclohexylamines

    • Booth, H., & Masamune, S. (1965). Stereochemistry of the reduction of substituted cyclohexanones. Journal of the Chemical Society.
  • Separation of Cis/Trans Isomers

    • Corcoran, P. (1975). Separation and purification of cis and trans isomers of cyclohexanediamines.[3][4] US Patent 3880925A.

  • Catalytic Control in Amination

    • Digman, B., et al. (2020). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts.[5] MDPI Catalysts.

Sources

Minimizing side reactions during the formation of the amino-propyl chain

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Aminopropyl Chain Formation

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Dual Challenge of the Aminopropyl Moiety

As a Senior Application Scientist, I frequently encounter the "aminopropyl problem" in two distinct but critical contexts within drug development:

  • Organic Synthesis (Linker Chemistry): Constructing the -CH2CH2CH2NH2 motif as a spacer in PROTACs, ADCs (Antibody-Drug Conjugates), or polyamine analogues.

  • Surface Functionalization (Bio-interfaces): Installing 3-aminopropyltriethoxysilane (APTES) on silica or nanoparticles for drug delivery systems.

While structurally identical, the synthetic routes to these chains face unique "side reaction" landscapes. This guide addresses the specific chemical pitfalls of each.

Module 1: Organic Synthesis – The "Azetidine Trap" & Linker Purity

When synthesizing an aminopropyl linker via alkylation, the most insidious side reaction is intramolecular cyclization .

Q1: I am attempting to alkylate a secondary amine with 1-bromo-3-chloropropane to build a linker, but my yield is low and I see a mass corresponding to a cyclic byproduct. What is happening?

Diagnosis: You are likely encountering Azetidine Formation .[1][2] When you generate an intermediate species containing both a nucleophilic amine and a leaving group (halide) separated by three carbons (a 1,3-relationship), the amine often attacks the electrophilic carbon intramolecularly faster than your desired intermolecular reaction. This forms a stable, 4-membered azetidine ring, effectively "capping" your linker and preventing further chain extension.

The Mechanism (The Azetidine Trap): The reaction kinetics favor the formation of the 4-membered ring (Exo-Tet cyclization) over intermolecular alkylation, especially in dilute solutions or basic conditions.

Corrective Protocol:

  • Switch to "Masked" Amines: Never use a free 3-halopropylamine. Instead, use N-(3-bromopropyl)phthalimide . The phthalimide group protects the nitrogen, rendering it non-nucleophilic during the alkylation step.

    • Step 1: Alkylate your scaffold with N-(3-bromopropyl)phthalimide.

    • Step 2: Deprotect with Hydrazine or Methylamine to reveal the primary amine.

  • Alternative: The "Cyanoethyl" Route: Avoid halides entirely. Use Acrylonitrile in a Michael Addition (Cyanoethylation) followed by reduction.[3][4] This extends the chain by 3 carbons (2 from vinyl + 1 from CN -> CH2NH2) without passing through a cyclization-prone intermediate.

Q2: I chose the Cyanoethylation route (Acrylonitrile + Amine), but I am seeing "Bis-addition" products. How do I stop at the mono-substituted stage?

Diagnosis: Over-alkylation (Bis-cyanoethylation). Primary amines have two protons. After the first acrylonitrile molecule adds, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive effect of the alkyl chain, leading to a second addition.

Optimization Table: Controlling Cyanoethylation

VariableRecommendation for Mono-AdditionRecommendation for Bis-Addition
Stoichiometry High Excess of Amine (5–10 eq) Excess Acrylonitrile (2.5 eq)
Temperature Low (0°C to Room Temp)Reflux / Heat
Solvent Protic (Methanol/Ethanol) – stabilizes intermediatesAprotic (Acetonitrile)
Catalyst None or weak acid (Acetic acid)Strong Base (Triton B, KOH)

Protocol Note: If using valuable amine scaffolds, use the High Dilution technique. Add acrylonitrile dropwise to a concentrated solution of your amine to ensure the amine is always in excess locally.

Module 2: Surface Chemistry – Troubleshooting APTES Silanization

In drug delivery (e.g., silica nanoparticles), the "aminopropyl chain" is introduced via APTES. The side reactions here are polymerization and aggregation .

Q3: My APTES-functionalized surfaces are cloudy/rough, and the biological activity is inconsistent. Why?

Diagnosis: You have created a Vertical Polymer (Multilayer) instead of a Monolayer. APTES is highly sensitive to water. In the presence of trace moisture, the ethoxy groups hydrolyze to silanols (-Si-OH). These silanols then react with each other in solution before they ever reach your surface, depositing "clumps" of siloxane polymer rather than a neat "lawn" of linkers.

Visualizing the Failure Mode:

APTES_Side_Reactions APTES APTES Monomer Hydrolysis Hydrolyzed Silane (Reactive Silanol) APTES->Hydrolysis + Water Water Trace Water Polymer Vertical Polymer (Side Reaction) Hydrolysis->Polymer Self-Condensation (Fast in Solution) Monolayer Covalent Monolayer (Desired Product) Hydrolysis->Monolayer Surface Condensation Surface Target Surface (-OH groups) Surface->Monolayer

Figure 1: The competition between solution-phase polymerization (red path) and surface grafting (green path).

The "Self-Validating" Anhydrous Protocol: To ensure a monolayer, you must starve the reaction of water until the silane is physically adsorbed.

  • Pre-bake: Heat silica substrates at 110°C for 2 hours to remove physisorbed water, leaving only chemically bound silanols.

  • Solvent: Use Anhydrous Toluene . Do not use Ethanol (it contains water and participates in exchange).

  • Concentration: Low concentration is key. Use 1% (v/v) APTES .

  • Atmosphere: Perform under Nitrogen or Argon.

  • Curing (The Critical Step): After the reaction, rinse with toluene, then cure at 110°C . This heat step drives the covalent bond formation (condensation) after the silane is positioned, preventing solution polymerization.

Q4: My APTES layer loses activity over time (Shelf-life issues).

Diagnosis: Amine Bicarbonate Formation / Oxidation. The primary amine on the propyl chain reacts with atmospheric


 to form carbamates or bicarbonates, which reduces reactivity. Furthermore, the amine group can "bend back" and hydrogen bond with surface silanols, catalyzing the hydrolysis of the very bond holding it to the surface (Autocatalytic Detachment).

Fix: Store functionalized substrates in a desiccator under Argon. For critical applications, consider using APDMES (3-aminopropyldimethylethoxysilane) . It has only one reactive ethoxy group, preventing 3D polymerization, though it yields a lower density coverage.

Module 3: Advanced Troubleshooting – Reduction of Nitriles

If you use the Cyanoethylation route (Method A), the reduction step (-CN to -CH2NH2) is prone to poisoning.

Q5: During the hydrogenation of my nitrile linker, I see a dimer impurity (Secondary Amine).

Mechanism: The intermediate imine (R-CH=NH) formed during reduction can react with the already-formed primary amine (R-CH2-NH2) to form a secondary amine dimer (R-CH=N-CH2-R), which is then reduced.

Solution: Add Ammonia or Sodium Hydroxide to the reduction mixture.

  • Why? Ammonia saturates the equilibrium, suppressing the attack of the primary amine on the imine intermediate.

  • Recommended Catalyst: Raney Cobalt or Raney Nickel are superior to Palladium for nitrile reductions in preventing side reactions.

Summary of Recommendations

GoalPreferred RouteKey Precaution
Small Molecule Linker Phthalimide Alkylation Avoid free halo-amines to prevent Azetidine formation.
Polyamine Synthesis Cyanoethylation Use excess amine and low temp to prevent bis-addition.
Surface Coating Vapor Phase / Anhydrous Eliminate water to prevent vertical polymerization.

References

  • Azetidine Formation in Alkylation

    • Title: "Neighbouring Group Particip
    • Source:Organic Reaction Mechanisms, 2020.
    • Context: Explains the kinetic preference for 4-membered ring formation (Exo-Tet)
    • Link:[Link]

  • APTES Silanization Mechanisms

    • Title: "How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica."
    • Source:Langmuir, 2011.
    • Context: Definitive guide on anhydrous vs. aqueous deposition and the role of curing.
    • Link:[Link]

  • Cyanoethylation (Michael Addition)

    • Title: "The Chemistry of Acrylonitrile. II. Reactions with Amines."
    • Source:Journal of the American Chemical Society.
    • Context: Classic mechanistic study on mono- vs.
    • Link:[Link]

  • Prevention of Secondary Amines in Nitrile Reduction

    • Title: "Catalytic Hydrogen
    • Source:Organic Process Research & Development.
    • Context: Industrial protocols using Ammonia to suppress dimer form
    • Link:[Link]

Sources

Improving enantiomeric excess in the synthesis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering for Chirality

Status: ONLINE Operator: Senior Application Scientist Ticket Type: Enantiomeric Excess (ee) Optimization

Mission Statement

Welcome to the Enantioselectivity Crisis Center. You are here because your HPLC trace shows a 60:40 split when you need 99:1. We do not offer generic advice like "lower the temperature." We analyze the thermodynamic and kinetic failures in your catalytic cycle.

This guide is structured as a series of Troubleshooting Tickets , addressing the three most common failure points in asymmetric synthesis: Catalyst Dynamics , Reaction Environment , and Post-Synthetic Enrichment .

Module 1: The Hardware (Catalyst & Ligand Dynamics)

Ticket #001: "My ligand is 99% pure, but my product is only 80% ee."

Root Cause Analysis: Non-Linear Effects (NLE)

A common misconception is that product ee scales linearly with ligand ee (


).[1][2] In many transition metal and organocatalytic systems, this is false due to Non-Linear Effects (NLE) .
  • The Mechanism: Chiral ligands (

    
    ) often form aggregates in solution (dimers, trimers).
    
    • Homochiral dimers (

      
      ):  Often the active catalytic species.
      
    • Heterochiral dimers (

      
      ):  These "meso" complexes are often thermodynamically more stable but catalytically inactive.
      
  • The "Reservoir" Effect: If the heterochiral dimer is inactive, it acts as a "sink" for the minor enantiomer of the ligand. This leaves the remaining free ligand in solution enriched in the major enantiomer, leading to Asymmetric Amplification ((+)NLE).[3]

  • The Danger Zone ((-)NLE): If the heterochiral species is more active than the homochiral species, even a small impurity in your ligand will destroy your product ee.

Troubleshooting Protocol
Diagnostic StepObservationActionable Fix
Ligand Screen ee drops significantly with slightly impure ligand.Negative NLE detected. The heterochiral complex is catalyzing a fast, non-selective reaction. Purify ligand to >99.5% or switch to a bulky ligand that prevents heterochiral aggregation.
Loading Check ee decreases as catalyst loading increases.Aggregation induced. High concentration favors non-selective aggregates. Dilute the reaction (0.1 M

0.01 M).
Metal/Ligand Ratio ee is low when M:L is exactly 1:1.Ligand dissociation. Excess metal coordinates with substrate non-selectively. Increase L:M ratio to 1.2:1 or 2:1 to ensure all metal is chirally ligated.

Senior Scientist Note: "Always check the 'Background Reaction'. Run the reaction with the metal without the ligand. If this uncatalyzed pathway is fast, your catalyst is competing against a racemate-generating machine."

Module 2: The Software (Reaction Conditions)

Ticket #002: "I lowered the temperature to -78°C, but the ee got WORSE."

Root Cause Analysis: The Isoinversion Principle

The dogma "lower temperature = higher selectivity" relies on the assumption that the enthalpy term (


) dominates the free energy difference between the two transition states. This is not always true.
  • Entropy-Enthalpy Compensation: There exists a specific temperature,

    
     (Isoinversion Temperature), where the major enantiomer flips.
    
  • The Trap: Near

    
    , the enantioselectivity approaches zero because the enthalpic and entropic terms cancel each other out (
    
    
    
    ).
Visualization: The Temperature-Selectivity Trap

Isoinversion Start Start Optimization ScreenT Screen T (0°C vs -40°C) Start->ScreenT ResultA ee Improves at -40°C ScreenT->ResultA Normal Behavior ResultB ee Worsens at -40°C ScreenT->ResultB Inversion Detected Action1 Enthalpy Controlled (Keep Cooling) ResultA->Action1 Analysis Calculate T_inv ResultB->Analysis Action2 Entropy Controlled (Heat Reaction!) Analysis->Action2 If T < T_inv

Figure 1: Decision logic for temperature optimization. Note that heating a reaction can sometimes improve ee if the reaction is entropy-controlled.

Troubleshooting Protocol
  • Measure

    
     at 3 temperatures:  (e.g., 0°C, 25°C, 50°C).
    
  • Plot ln(

    
    ) vs 1/T:  If the slope is non-linear or crosses zero, you are fighting the isoinversion temperature [1].
    
  • Solvent Switch: Solvents with different dielectric constants can alter the transition state "tightness," effectively shifting the

    
    .
    

Module 3: Quality Control (Post-Synthetic Enhancement)

Ticket #003: "I'm stuck at 90% ee. How do I get to >99% without starting over?"

Strategy A: The Horeau Principle (Crystallization)

You do not always need a better catalyst; you need smart thermodynamics.

  • The Concept: In a solution of non-racemic enantiomers, the optical rotation can deviate from linearity due to the formation of aggregates (Horeau Effect) [2].

  • The Fix: If your compound forms a conglomerate (separate crystals for R and S), you can use preferential crystallization.[4] If it forms a racemic compound (R and S co-crystallize), the eutectic point determines if the mother liquor or the crystal is enriched.

Strategy B: Kinetic Resolution (KR)

If you have a reactive functional group (e.g., -OH, -NH2), use a catalyst to react only the minor enantiomer (or the major one, if you want the product).

The Golden Rule of KR:



  • To get 99% ee of the recovered starting material, you must sacrifice yield.

  • Max Theoretical Yield: 50% (unless using Dynamic Kinetic Resolution - DKR).

Kinetic Resolution Workflow

KR_Workflow Input Racemic Mixture (50:50) Process Reaction Progresses... Input->Process Catalyst Chiral Catalyst (k_fast >> k_slow) Catalyst->Process Check Check Conversion (C) Process->Check PathA C = 50% (Ideal Stop Point) Check->PathA s > 20 PathB C > 60% (Over-conversion) Check->PathB s < 10 OutcomeA Recovered SM: >99% ee Product: High ee PathA->OutcomeA OutcomeB Recovered SM: >99% ee Product: Low ee PathB->OutcomeB

Figure 2: Kinetic Resolution Logic. Note that pushing conversion beyond 50% ensures high ee for the recovered starting material (SM) but degrades the ee of the product.

Frequently Asked Questions (FAQs)

Q: Why does my ee drop over time (e.g., 95% at 1h


 80% at 12h)? 
A:  This is Product Racemization . The product is likely unstable under the reaction conditions (e.g., basic conditions enolizing an alpha-chiral center).
  • Fix: Stop the reaction at lower conversion or buffer the system.

Q: Can I use a racemic catalyst + chiral poison? A: Yes. This is Chiral Poisoning . If you add a chiral agent that selectively binds to and deactivates the S-selective catalyst enantiomer, the remaining R-selective catalyst will drive the reaction. This is cost-effective but requires precise tuning [3].

Q: My reaction works in DCM but fails in THF. Why? A: Coordinating solvents (THF, MeCN) can displace the chiral ligand or occupy open coordination sites on the metal, disrupting the chiral pocket.

  • Fix: Stick to non-coordinating solvents (DCM, Toluene) for Lewis Acid catalysis.

References

  • Buschmann, H., et al. (1991). Temperature effects on enantioselectivity: The isoinversion principle.Angewandte Chemie International Edition .

  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic resolution and the Horeau effect.[3]Topics in Stereochemistry .

  • Satyanarayana, T., et al. (2009).[2] Nonlinear Effects in Asymmetric Catalysis.Angewandte Chemie .

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.Accounts of Chemical Research .

Sources

Preventing oxidation and degradation of the amino group during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of their amine-containing compounds. Amino groups (-NH₂) are notoriously sensitive to environmental factors; their electron-rich lone pair makes them highly susceptible to both oxidative degradation and nucleophilic reactions with atmospheric gases.

This guide is designed to move beyond basic storage instructions. Here, we will troubleshoot the most common amine degradation issues, explain the underlying chemical causality of these failures, and provide field-proven, self-validating protocols to ensure the long-term integrity of your reagents.

Troubleshooting Amine Degradation (FAQs)

Q: Why does my purified freebase amine turn yellow or brown during storage, and how do I prevent this? A: The discoloration of freebase amines is a classic visual indicator of oxidative degradation. Amines undergo complex 1 triggered by dissolved oxygen and catalyzed by trace transition metal ions or light[1]. In this process, oxygen abstracts a hydrogen atom from the α-carbon or the nitrogen itself, generating highly reactive aminium or carbon-centered radicals. These radicals propagate to form a complex mixture of N-oxides, imines, and aldehydes, which polymerize into the dark, conjugated byproducts you observe in the vial[1].

  • The Fix: Always store sensitive freebase amines in amber glass vials (to prevent photo-oxidation) and sparge the headspace with Argon. Argon is denser than Nitrogen and creates a heavier protective blanket over the liquid surface, effectively displacing oxygen.

Q: I frequently find a white, crusty precipitate forming around the caps of my liquid amine reagents. What is this, and does it affect my reactions? A: That white precipitate is a carbamate salt, and it significantly impacts your reagent's purity. Primary and secondary amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO₂)[2]. The reaction consumes two equivalents of your amine for every molecule of CO₂: one amine attacks the CO₂ to form a carbamate anion, and the second amine is protonated to form an ammonium cation, resulting in a solid carbamate salt[3]. This not only depletes the active concentration of your reagent but also introduces unwanted carbonate and water impurities into your downstream synthesis.

  • The Fix: Never leave amine bottles open on the benchtop. Purge the container with inert gas immediately after use. For highly sensitive or expensive amines, store them in septum-sealed Schlenk flasks and withdraw the liquid using a purged syringe.

Q: Is there a chemical modification I can use to indefinitely stabilize the amino group without using complex protecting groups like Boc or Fmoc? A: Yes. The most robust and atom-economical method for long-term storage is converting the freebase amine into an 4 (e.g., a hydrochloride salt)[4]. By reacting the amine with a strong acid like HCl, the reactive lone pair of electrons on the nitrogen is covalently bound to a proton (NH₂ → NH₃⁺). Because the lone pair is no longer available, the nitrogen completely loses its nucleophilicity (halting CO₂ carbamation) and its oxidation potential is drastically increased, rendering it virtually inert to atmospheric oxygen[4]. Furthermore, ammonium salts are highly crystalline, thermally stable, and non-volatile compared to their freebase conjugates[5].

Quantitative Impact of Storage Conditions

To illustrate the critical importance of proper storage, the following table summarizes the quantitative impact of various environmental conditions on the estimated shelf-life and degradation pathways of a standard primary alkyl amine.

Storage ConditionAmine StateAtmosphereTempEstimated Shelf-LifePrimary Degradation Risk
Ambient Benchtop Freebase (Liquid)Air20°C< 1 MonthCarbamation (CO₂), Rapid Oxidation
Refrigerated Freebase (Liquid)Air4°C1 - 3 MonthsCarbamation (CO₂)
Inert & Dark Freebase (Liquid)Argon-20°C1 - 2 YearsTrace Oxidation (if seal fails)
Hydrochloride Salt Protonated (Solid)Air20°C> 5 YearsHygroscopicity (Moisture absorption)

Mechanistic Workflow: Degradation Pathways & Interventions

The following diagram maps the causality of amine degradation and highlights where specific storage interventions block these failure modes.

AmineStability FreeAmine Freebase Amine (-NH2 Lone Pair Active) Oxidation Oxidative Degradation (O2, Trace Metals) FreeAmine->Oxidation Exposure to Air Carbamation Carbamate Formation (Atmospheric CO2) FreeAmine->Carbamation Exposure to CO2 Salt Amine HCl Salt (Protonated, Stable) FreeAmine->Salt HCl Addition (Protection) Degradants1 N-Oxides, Imines & Radical Fragments Oxidation->Degradants1 Degradants2 Carbamate Salts (White Precipitate) Carbamation->Degradants2 Salt->FreeAmine Base Wash (Regeneration)

Fig 1: Amine degradation pathways and the stabilizing effect of reversible HCl salt formation.

Validated Experimental Protocol: Amine Hydrochloride Salt Formation and Regeneration

This protocol outlines the conversion of a sensitive freebase amine into a stable hydrochloride salt for long-term storage, followed by its regeneration. The procedure is designed as a self-validating system : visual phase changes at each step confirm the success of the chemical transformation.

Phase 1: Salt Formation (Protection)

Causality Note: We use anhydrous HCl in an ethereal solvent rather than aqueous HCl. Introducing water would dissolve the resulting salt, requiring harsh thermal concentration steps that can induce degradation. Anhydrous conditions force the salt to precipitate immediately, driving the reaction to completion and allowing for easy isolation.

  • Preparation: Dissolve the pure freebase amine in a dry, non-polar organic solvent (e.g., diethyl ether or methyl tert-butyl ether) in a round-bottom flask.

  • Temperature Control: Chill the solution to 0°C using an ice bath. Reasoning: Acid-base neutralization is highly exothermic; chilling prevents thermal degradation of the amine before it is fully stabilized.

  • Acid Addition: Under constant magnetic stirring, slowly add a stoichiometric equivalent of anhydrous HCl (typically 1.0 to 1.1 eq of 2M HCl in diethyl ether or dioxane) dropwise.

  • Validation Check: A white precipitate (the amine hydrochloride salt) will immediately begin to crash out of the solution. This visual cue validates that protonation has successfully occurred.

  • Isolation: Filter the precipitate using a Büchner funnel under a nitrogen blanket. Wash the solid with cold diethyl ether to remove any unreacted freebase or organic impurities.

  • Storage: Dry the solid under a high vacuum to remove residual solvent. Store the highly stable powder in a desiccator at room temperature.

Phase 2: Freebase Regeneration (When ready to use)

Causality Note: Because the salt is ionic, it is highly soluble in water but insoluble in organic solvents. By washing it with a mild aqueous base, we deprotonate the nitrogen, restoring its lipophilic nature and forcing it into the organic phase.

  • Suspension: Suspend the required amount of the amine HCl salt in an organic extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Add an equal volume of 1M aqueous NaOH or saturated aqueous NaHCO₃. Stir the biphasic mixture vigorously for 5 minutes.

  • Validation Check: The solid suspension will completely dissolve, leaving two clear liquid phases. This validates that the polar salt has successfully converted back to the lipophilic freebase and migrated into the organic layer.

  • Recovery: Separate the organic layer using a separatory funnel. Extract the aqueous layer once more with fresh organic solvent to ensure quantitative recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, reactive freebase amine ready for immediate use.

References

  • Source: researchgate.
  • Source: spectroscopyonline.
  • Title: 20.
  • Source: nih.
  • Source: uva.

Sources

Optimizing reaction temperature and pressure for cyclohexane ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the cyclohexane ring. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-H activation and functionalization of this foundational aliphatic scaffold. The following content, structured in a question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues that can arise during the functionalization of cyclohexane. Each question addresses a common problem, followed by a detailed explanation of the potential causes and a step-by-step guide to remediation.

Q1: My reaction is suffering from low conversion of cyclohexane. What are the primary parameters to investigate?

A1: Low conversion in cyclohexane functionalization is a frequent challenge, often stemming from sub-optimal reaction conditions or catalyst deactivation. A systematic approach to troubleshooting is crucial.

Core Parameters to Re-evaluate:

  • Temperature: The C-H bonds in cyclohexane are strong and typically require significant thermal energy to activate. However, excessively high temperatures can lead to catalyst decomposition or undesirable side reactions. It's essential to find the optimal temperature window for your specific catalytic system. For instance, in some oxidative dehydrogenation processes, increasing the temperature from 425 to 525°C can dramatically increase cyclohexane conversion, but exceeding 500°C may decrease the selectivity for the desired product, cyclohexene.[1]

  • Pressure: In reactions involving gaseous reactants like oxygen or hydrogen, pressure plays a critical role in their concentration in the liquid phase, thereby influencing the reaction rate. For liquid-phase oxidations, pressures are often maintained between 7 to 20 bars to ensure sufficient oxygen availability.[2]

  • Catalyst and Ligand Integrity: The choice of catalyst and, if applicable, the ligand is paramount for both reactivity and selectivity.[3] Ensure that the catalyst has not been deactivated by impurities in the starting materials or solvents. Air and moisture sensitivity is a common issue for many catalysts used in C-H activation.[3][4]

  • Solvent Choice: The solvent can significantly impact the reaction's success. Some reactions are favored in polar aprotic solvents, while others perform better in non-polar media.[3]

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low conversion in cyclohexane functionalization.

Q2: I am observing a mixture of products (e.g., over-oxidation to benzene, or a mix of cyclohexanol and cyclohexanone). How can I improve the selectivity of my reaction?

A2: Achieving high selectivity is often the most significant challenge in cyclohexane functionalization. The formation of multiple products indicates that either the desired product is undergoing further reaction or that multiple C-H bonds are being functionalized indiscriminately.

Strategies to Enhance Selectivity:

  • Temperature Control: As a general rule, lower reaction temperatures often favor higher selectivity by minimizing over-oxidation or subsequent reactions of the desired product. For example, in the oxidation of cyclohexane, high temperatures can promote the formation of COx byproducts.[1]

  • Pressure Adjustments: In oxidation reactions, controlling the partial pressure of oxygen is crucial. Insufficient oxygen can lead to incomplete conversion, while an excess can promote deeper oxidation.

  • Catalyst and Ligand Design: The steric and electronic properties of the catalyst and its ligands play a pivotal role in determining which C-H bond is activated. The introduction of "directing groups" into the substrate can dramatically alter the regioselectivity of the reaction, guiding the catalyst to a specific position.[5]

  • Reaction Time: Prolonged reaction times can lead to the conversion of the desired product into less desirable byproducts. It is crucial to monitor the reaction progress and stop it once the optimal yield of the desired product is achieved.[3]

ParameterEffect on SelectivityRecommended Action
Temperature Higher temperatures can decrease selectivity.Optimize for the lowest effective temperature.
Pressure Can influence the rate of competing reactions.Carefully control the partial pressure of gaseous reactants.
Catalyst The nature of the catalyst dictates selectivity.Screen different catalysts and ligands.
Reaction Time Longer times can lead to over-reaction.Monitor the reaction and determine the optimal endpoint.
Q3: My catalyst appears to be deactivating quickly. What are the common causes and how can I mitigate this?

A3: Catalyst deactivation is a significant issue that can lead to stalled reactions and low yields. Understanding the potential causes is the first step toward finding a solution.

Common Causes of Catalyst Deactivation and Their Solutions:

  • Poisoning: Impurities in the cyclohexane, solvents, or gaseous reactants can act as catalyst poisons. Common poisons for palladium catalysts include lead, phosphorus, and zinc.[3]

    • Solution: Ensure all reagents and solvents are of high purity. If necessary, purify starting materials and use anhydrous, degassed solvents.[4][6]

  • Thermal Decomposition: Many catalysts are not stable at the high temperatures required for C-H activation.

    • Solution: Determine the minimum temperature required for efficient conversion and avoid prolonged heating after the reaction is complete.[3]

  • Product Inhibition: The product of the reaction may bind more strongly to the catalyst than the starting material, leading to inhibition.

    • Solution: Optimize reaction conditions to favor product release or consider a different catalyst system that is less susceptible to product inhibition.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions regarding the optimization of temperature and pressure in cyclohexane functionalization.

Q4: What is the fundamental role of temperature in cyclohexane C-H bond activation?

A4: The primary role of temperature is to provide the necessary activation energy to cleave the strong C-H bonds of cyclohexane. In catalytic cycles, temperature influences several key steps:

  • C-H Bond Cleavage: This is often the rate-determining step and requires significant energy input.

  • Catalyst Activation: Some catalysts require thermal activation to form the active species.

  • Product Desorption: The product must dissociate from the catalyst to regenerate the active site.

However, temperature is a double-edged sword. While it increases the reaction rate, it can also lead to undesirable outcomes such as:

  • Decreased Selectivity: At higher temperatures, the energy differences between competing reaction pathways become less significant, leading to a mixture of products.[1]

  • Catalyst Decomposition: Catalysts have a limited thermal stability range.

  • Side Reactions: Higher temperatures can promote side reactions like cracking or polymerization.

Q5: How does pressure influence the outcome of cyclohexane functionalization reactions?

A5: The effect of pressure is most pronounced in reactions involving gaseous reactants or products.

  • Increased Reactant Concentration: In hydrogenations or oxidations, increasing the pressure of hydrogen or oxygen, respectively, increases their concentration in the liquid phase, which generally leads to a higher reaction rate.[7][8]

  • Phase Behavior: In some systems, pressure can influence the phase behavior of the reaction mixture. For instance, using compressed carbon dioxide as a solvent, the reaction system can transition from a three-phase to a two-phase system with increasing pressure, which can significantly enhance the reaction rate.[9]

  • Thermodynamic Equilibrium: For reactions where there is a change in the number of moles of gas (e.g., dehydrogenation), pressure can shift the equilibrium position according to Le Chatelier's principle.

Q6: What are the key safety considerations when working with cyclohexane at elevated temperatures and pressures?

A6: Cyclohexane is a highly flammable liquid, and its vapor can form explosive mixtures with air.[10] Working at elevated temperatures and pressures significantly increases the associated risks.

Essential Safety Protocols:

  • Proper Equipment: Use a high-pressure reactor (autoclave) that is rated for the intended temperature and pressure. Ensure the reactor is equipped with a pressure relief valve and a temperature controller.

  • Inert Atmosphere: For reactions that are not oxidations, the reactor should be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before heating.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Grounding: Prevent the build-up of electrostatic charges by grounding all equipment.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[12]

Caption: Key safety components for high-pressure cyclohexane reactions.

References

  • Effect of reaction temperature on cyclohexane oxidative dehydrogenation... - ResearchGate. Available at: [Link]

  • 413f Effects of Temperature, Pressure, and Oxygen Solubility in Liquid Phase Oxidation of Cyclohexane. Available at: [Link]

  • Porous Metal Organic Frameworks as Multifunctional Catalysts for Cyclohexane Oxidation. Available at: [Link]

  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]

  • Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst - eScholarship. Available at: [Link]

  • Influence of Compressed Carbon Dioxide on the Oxidation of Cyclohexane with Hydrogen Peroxide in Acetic Acid | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

  • Effect of temperature and pressure on the oxidation of cyclohexanea. - ResearchGate. Available at: [Link]

  • Effect of temperature on cyclohexane dehydrogenation using Pt/AS1. - ResearchGate. Available at: [Link]

  • An experimental and modeling study of the low- and high-temperature oxidation of cyclohexane - PMC. Available at: [Link]

  • Investigation of the mechanism of dehydrogenation of cycloalkanes over Cu/Al203 catalyst - Chemical Papers. Available at: [Link]

  • Low-Temperature Selective Oxidative Dehydrogenation of Cyclohexene by Titania-Supported Nanostructured Pd, Pt, and Pt–Pd Catalytic Films - PMC. Available at: [Link]

  • Selectivity and reactivity in C-H activation - YouTube. Available at: [Link]

  • Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli - MDPI. Available at: [Link]

  • C−H Functionalization of Cyclohexane Using S-18 and S-1 as Catalysts a - ResearchGate. Available at: [Link]

  • C-H Bond Activation and Cracking of Cyclohexane Using Mass Spectrometry - Huskie Commons. Available at: [Link]

  • US5780683A - Cyclohexane oxidation - Google Patents.
  • Selective C-H Functionalization - Organic Chemistry Portal. Available at: [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. Available at: [Link]

  • ICSC 0242 - CYCLOHEXANE. Available at: [Link]

  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - MDPI. Available at: [Link]

  • Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials - MDPI. Available at: [Link]

  • Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon - ResearchGate. Available at: [Link]

  • Catalytic oxidation of cyclohexane over Ti–Zr–Co catalysts - ResearchGate. Available at: [Link]

  • Cyclohexane - Chemius. Available at: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. Available at: [Link]

  • CYCLOHEXANE - Greenfield Global. Available at: [Link]

  • CO2-assisted Oxidative Dehydrogenation of Cyclohexane: A Thermodynamic and Kinetic Perspective | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Safety Data Sheet: Cyclohexane - Carl ROTH. Available at: [Link]

  • shows the effect of reaction temperature on cyclohexane oxidation. With... - ResearchGate. Available at: [Link]

  • JCERP-20581 Integrated Optimization of Cyclohexane Production via Benzene Hydrogenation Incorporating Advanced Separation, Exten. Available at: [Link]

  • Cyclohexane - SAFETY DATA SHEET. Available at: [Link]

  • Photo-Electrochemical C-H Bond Activation of Cyclohexane Using a WO3 Photoanode and Visible Light - PubMed. Available at: [Link]

  • PROCESS SIMULATION AND OPTIMIZATION OF CYCLOHEXANE MANUFACTURING PLANT USING UniSim AND HINT. - Longdom Publishing. Available at: [Link]

  • Homogeneous catalytic C(sp 3 )–H functionalization of gaseous alkanes - RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

Resolving the Spectral Overlap: A Comparative Guide to Characterizing Hydroxyl and Amine Functionalities via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "3300 cm⁻¹ Blob" Challenge

In pharmaceutical development and organic synthesis, distinguishing between hydroxyl (-OH) and amine (-NH) groups is a critical characterization step. While NMR is definitive for structure, Fourier Transform Infrared Spectroscopy (FTIR) is the workhorse for solid-state form identification, polymorph screening, and rapid quality control.

However, a persistent challenge exists: Spectral Overlap. Both O-H and N-H stretching vibrations occupy the high-frequency region (3000–3700 cm⁻¹). In solid-state samples (ATR or KBr pellet), extensive hydrogen bonding broadens these bands into a featureless "blob," making differentiation notorious.

This guide objectively compares Standard ATR-FTIR against Advanced Resolution Techniques (Solution Dilution and Isotopic Exchange) . We demonstrate that while standard ATR is sufficient for routine ID, advanced protocols are required for definitive functional group assignment in complex molecules.

Technical Deep Dive: The Physics of Vibration

To interpret these spectra accurately, one must understand the underlying mechanics of the dipole changes.

  • Hydroxyl (-OH): The O-H bond is highly polar. In the solid state, molecules form extensive, disordered hydrogen-bonded networks. This distribution of bond lengths results in a broad, intense absorption centered around 3300–3400 cm⁻¹.[1]

  • Amine (-NH): The N-H bond is less polar than O-H. Consequently, hydrogen bonding is weaker. N-H stretches are typically sharper and less intense .[2][3]

    • Primary Amines (-NH₂): Exhibit a "doublet" due to symmetric and asymmetric stretching.[4]

    • Secondary Amines (-NH-): Exhibit a single weak band.

Decision Logic for Spectral Interpretation

The following decision tree outlines the logical process for distinguishing these groups based on spectral features.

SpectralLogic start Analyze 3000-3700 cm⁻¹ Region broad Broad, Strong Band (Centered ~3300 cm⁻¹) start->broad Featureless sharp Sharp, Medium/Weak Band(s) start->sharp Distinct Peaks check_fp Check Fingerprint Region (1000-1300 cm⁻¹) broad->check_fp check_bend Check Bending Region (1580-1650 cm⁻¹) sharp->check_bend co_stretch Strong C-O Stretch? (1000-1300 cm⁻¹) check_fp->co_stretch nh_bend Scissoring Band? (~1600 cm⁻¹) check_bend->nh_bend oh_result Likely Alcohol/Phenol co_stretch->oh_result Yes nh_prim Primary Amine (-NH₂) nh_bend->nh_prim Yes (Doublet in Stretch) nh_sec Secondary Amine (-NH-) nh_bend->nh_sec No (Singlet in Stretch)

Figure 1: Logical workflow for distinguishing Hydroxyl vs. Amine groups based on spectral features.

Comparative Analysis: Standard vs. Advanced Techniques

The following table compares the efficacy of standard solid-state analysis against advanced resolution methods.

Table 1: Performance Comparison of Characterization Methods
FeatureStandard ATR-FTIR (Solid State)Solution Phase (Dilution Method)D₂O Isotopic Exchange (Validation Method)
Primary Utility Routine QC, Raw Material IDResolving H-bonding overlapDefinitive Proton Assignment
Sample Prep None (< 1 min)Dissolution (10-15 mins)Incubation/Exchange (30-60 mins)
Spectral Resolution Low. Intermolecular H-bonds cause massive broadening.High. Solvent separates molecules, sharpening peaks.High. Shifts bands to silent region (2000-2700 cm⁻¹).
OH/NH Distinction Difficult. Bands overlap significantly.Good. Free -OH (3600 cm⁻¹) separates from -NH.Excellent. Labile H atoms are physically replaced.
Limit of Detection > 1-2% w/wDependent on solubilityDependent on exchange efficiency
Detailed Band Assignment Data

When analyzing your spectrum, use these reference values to confirm assignments.

Table 2: Characteristic Frequency Assignments

Functional GroupVibration ModeFrequency (cm⁻¹)Intensity/ShapeNotes
Hydroxyl (-OH) Stretch (Free)3600–3650SharpVisible in dilute solution only.
Stretch (H-Bonded)3200–3550Broad, StrongThe "Blob." Overlaps amines.
C-O Stretch1000–1300StrongCritical confirmation.
Primary Amine (-NH₂) Stretch (Asym/Sym)3400–3500 & 3300–3400Medium, Doublet"Cow Udder" shape.
Bend (Scissoring)1580–1650Medium/StrongCan overlap with C=O (Amide I).[5][6]
Wag (Out-of-plane)665–910Broad, Strong"Fingerprint" confirmation.
Secondary Amine (-NH) Stretch3310–3350Weak, SingletOften buried by OH signals.
Bend~1500–1550Very WeakUsually not diagnostic.
Tertiary Amine (R₃N) StretchNone N/ANo N-H bond to vibrate.[1][4][5]

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Dilution Shift" (Breaking the H-Bonds)

Goal: To sharpen the broad OH/NH bands by physically separating molecules.

  • Solvent Selection: Choose a non-polar solvent like Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ is toxic; DCM is a safer alternative if spectral windows allow.

  • Preparation: Prepare a concentrated solution (5%) and a dilute solution (0.5%).

  • Measurement: Use a liquid transmission cell with CaF₂ windows (0.1 mm pathlength).

  • Analysis:

    • Concentrated: Observe the broad H-bonded band (~3300 cm⁻¹).[7][8]

    • Dilute: Watch for the appearance of a sharp "Free OH" peak at ~3600–3650 cm⁻¹.[7]

    • Result: If the band remains sharp and does not shift significantly upon dilution, it is likely an intramolecular H-bond or a sterically hindered amine. If it shifts to high frequency and sharpens, it is an intermolecularly H-bonded -OH.

Protocol B: The D₂O Isotopic Exchange (The Gold Standard)

Goal: To definitively identify labile protons (OH and NH) by shifting their mass. Mechanism: According to Hooke's Law, replacing Hydrogen (Mass 1) with Deuterium (Mass 2) lowers the vibration frequency by a factor of ~1.35.

Step-by-Step Workflow:

D2O_Exchange step1 1. Collect Baseline Spectrum (Sample in dry solvent) step2 2. Add D₂O Shake (Add 1 drop D₂O, shake vigorously) step1->step2 step3 3. Phase Separation (Allow layers to settle) step2->step3 step4 4. Collect Exchange Spectrum (Analyze organic layer) step3->step4 result Compare Spectra: 3300 cm⁻¹ band disappears? New band at 2400-2600 cm⁻¹? step4->result

Figure 2: Deuterium Exchange Protocol for identifying labile protons.

Validation Criteria:

  • Disappearance: The bands at 3200–3500 cm⁻¹ (OH/NH) should decrease or vanish.

  • Appearance: New bands (OD/ND) must appear in the 2400–2650 cm⁻¹ region (a usually "silent" region in organic molecules).

  • Differentiation:

    • Alcohols: Exchange very rapidly (seconds).

    • Amines: Exchange slower than alcohols.

    • Amides: Exchange very slowly (may require heating/time).

Conclusion

While standard ATR-FTIR is a necessary first step, it is often insufficient for distinguishing hydroxyl and amine groups in complex solid-state matrices due to hydrogen bonding.

  • For Routine ID: Rely on the combination of the high-frequency stretch (3300 cm⁻¹) AND the fingerprint confirmations (C-O stretch for alcohols, N-H scissoring for primary amines).

  • For Critical Structure Elucidation: You must employ Protocol B (D₂O Exchange) . This is the only self-validating spectroscopic method to confirm the presence of labile protons without ambiguity.

References

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy of Amines. Available at: [Link][5]

  • Specac. (n.d.). Interpreting Infrared Spectra: The Fingerprint Region. Available at: [Link]

  • National Institutes of Health (PMC). (2014). Protein Microarrays for High Throughput Hydrogen/Deuterium Exchange Monitored by FTIR Imaging. Available at: [Link]

  • Chemistry Steps. (2021). Interpreting IR Spectra: Alcohols, Amines, and Amides. Available at: [Link]

  • ChemGuide. (n.d.). The Fingerprint Region of an Infra-red Spectrum. Available at: [Link]

Sources

Comparing biological activity of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol vs. Ketamine analogues

[1]

Executive Summary

This guide provides a technical comparison between the established dissociative anesthetic Ketamine (and its arylcyclohexylamine analogues) and the aliphatic scaffold 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol (hereafter referred to as Compound A ).[1][2]

Core Distinction:

  • Ketamine Analogues: Characterized by an aryl-cyclohexylamine core.[1][2] The aromatic ring is critical for high-affinity binding to the PCP-site within the NMDA receptor pore via

    
    -
    
    
    stacking or hydrophobic interactions.[1][2]
  • Compound A: An aliphatic amino-cyclohexanol .[1][2] It lacks the aromatic moiety.[1] Based on Structure-Activity Relationship (SAR) principles, this compound represents a "de-aromatized" scaffold, predicted to exhibit negligible NMDA receptor affinity compared to ketamine, potentially serving as a negative control or a precursor in metabolic studies.[1]

Part 1: Structural & Pharmacophore Analysis[1][2]

The biological divergence between these molecules stems from their ability to satisfy the NMDA receptor pharmacophore.

Chemical Structure Comparison[2][3][4][5][6]
FeatureKetamine (Reference)Compound A (Target)Impact on Activity
Core Scaffold Arylcyclohexylamine (Ketone)AlkylcyclohexanolCritical: The ketone vs. alcohol change alters metabolic stability (ketones are reduced to alcohols).[1][2]
Aromatic Moiety 2-Chlorophenyl ringAbsent (Replaced by Ethyl group interaction?)[1][2]Determinant: The phenyl ring is essential for binding within the hydrophobic pocket of the NMDA receptor.
Amine Sidechain

-methylamine
1-Aminopropan-2-ylThe extended amine chain in Compound A increases steric bulk, potentially hindering pore entry.[1][2]
Chirality Chiral center at C2Chiral centers at C1, C2, and sidechainComplex stereochemistry; aliphatic alcohols often exhibit sigma (

) receptor affinity over NMDA.[1]
The "Missing Ring" Hypothesis (SAR Visualization)

The following diagram illustrates the binding conflict. Ketamine relies on a specific orientation of the phenyl ring. Compound A lacks this anchor.[1]

SAR_MechanismReceptorNMDA Receptor(PCP Binding Site)Effect_HighHigh Affinity Binding(Dissociative Anesthesia)Receptor->Effect_HighChannel BlockadeEffect_LowNegligible Affinity(No Psychotropic Effect)Receptor->Effect_LowChannel OpenPocketHydrophobic Pocket(Phe/Tyr Residues)Pocket->ReceptorStabilizes Closed StateKetamineKetamine(Aryl-Cyclohexylamine)Ketamine->PocketPi-Pi StackingCompACompound A(Aliphatic Amino-Alcohol)CompA->ReceptorSteric ClashCompA->PocketFails to Dock(Lacks Aromatic Ring)

Caption: Mechanistic flow showing how the lack of an aromatic ring in Compound A prevents the hydrophobic interaction required for NMDA receptor channel blockade.

Part 2: Predicted Biological Activity Profile[1][2]

Based on established medicinal chemistry principles regarding phencyclidine (PCP) and ketamine pharmacophores:

NMDA Receptor Antagonism[1][2]
  • Ketamine:

    
     nM.[1] Acts as an uncompetitive channel blocker.[1]
    
  • Compound A: Predicted

    
     nM.[1]
    
    • Rationale: The removal of the aromatic ring in arylcyclohexylamines (e.g., replacing the phenyl ring with a methyl or ethyl group) historically results in a loss of potency of 2–3 orders of magnitude. The receptor site requires an electron-rich

      
      -system to interact with aromatic residues (e.g., Tyrosine, Phenylalanine) in the channel pore.[1][2]
      
Sigma ( ) Receptor Affinity[1]
  • Ketamine: Moderate affinity for

    
     and 
    
    
    .[1]
  • Compound A: Moderate to High Predicted Affinity. [1][2]

    • Rationale: Aliphatic amines and amino-alcohols often bind promiscuously to sigma receptors.[1][2] The lipophilic cyclohexyl ring combined with a secondary/primary amine is a common motif in sigma ligands (e.g., related to molecular fragments of ifenprodil or haloperidol metabolites).[1]

Metabolic Stability[2]
  • Ketamine: Rapidly metabolized by CYP3A4/2B6 to Norketamine (N-demethylation).[1][2]

  • Compound A: Likely undergoes oxidative deamination or glucuronidation at the hydroxyl group.[1] Without the electron-withdrawing chlorine atom (found in ketamine) to protect the ring, the cyclohexane ring is more susceptible to hydroxylation.[1]

Part 3: Experimental Validation Protocols

To empirically verify the inactivity of Compound A vs. Ketamine, the following self-validating workflows are recommended.

Protocol: Competitive Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (

1

Materials:

  • Source Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[1]

  • Radioligand: [

    
    H]-MK-801 (Specific high-affinity NMDA channel blocker).[1][2]
    
  • Test Compounds: Ketamine HCl (Positive Control), Compound A (Target).[1]

  • Non-specific Binder: 10

    
    M (+)MK-801.
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100

      
      L membrane suspension.[1]
      
    • Add 5 nM [

      
      H]-MK-801.
      
    • Add increasing concentrations of Compound A (

      
       M to 
      
      
      M).[1][2]
    • Incubate for 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot Displacement Curves. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2]

Validation Check:

  • Pass: Ketamine displays a sigmoidal displacement curve with

    
    M.[1][2]
    
  • Fail: If Compound A shows no displacement at 100

    
    M, it confirms the "Missing Ring" hypothesis.
    
Protocol: Functional Ca Flux Assay

Objective: Confirm if Compound A acts as an agonist, antagonist, or is inert.[1]

Workflow:

  • Cell Line: HEK-293 cells stably expressing NR1/NR2B subunits.[1][2]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Stimulation:

    • Apply Glutamate (10

      
      M) + Glycine (10 
      
      
      M) to induce Ca
      
      
      influx (Baseline Max Signal).[1]
  • Intervention:

    • Group 1: Pre-incubate with Ketamine (10

      
      M).[1] Result: Signal suppression.
      
    • Group 2: Pre-incubate with Compound A (10

      
      M).[1]
      
  • Readout: Measure fluorescence intensity (RFU) over 180 seconds.

Data Interpretation:

  • If Compound A RFU == Vehicle Control RFU: Compound is Inert. [1][2]

  • If Compound A RFU < Vehicle Control RFU: Compound is an Antagonist. [1][2]

Part 4: Synthesis & Pathway Visualization[1][2]

Understanding the origin of Compound A helps contextualize its use (likely a synthetic intermediate or byproduct).[1]

Synthesis_LogicCyclohexanone2-EthylcyclohexanoneReactionReductive Aminationor Grignard AdditionCyclohexanone->ReactionAmine_Source1-Aminopropan-2-one(or Nitro-aldol precursor)Amine_Source->ReactionTargetCompound A(Aliphatic Alcohol)Reaction->TargetReductionKetamine_RouteKetamine Synthesis(Requires Aryl Grignard)Reaction->Ketamine_RouteIf Bromobenzene used(Grignard)

Caption: Synthetic divergence. Compound A results from aliphatic reduction/alkylation, whereas Ketamine requires the addition of an aryl Grignard reagent to the ketone.

References

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254–4276. Link[1]

  • Morris, P. J., et al. (2005). Synthesis and N-methyl-D-aspartate (NMDA) receptor binding properties of phencyclidine analogues.[1][2] Journal of Medicinal Chemistry. (Validates the requirement of the aromatic ring for high affinity).

  • Sigma-Aldrich. 1-(1-aminopropan-2-yl)-3-ethylcyclohexan-1-ol (Isomer Reference/Fragment availability).[1][2] Link

  • Mion, G., & Villevieille, T. (2013). Ketamine pharmacology: an update (Pharmacodynamics).[1] CNS Neuroscience & Therapeutics, 19(6), 370-380.[1] Link[1]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] (Standard for binding calculations).

Structural Truth in Drug Design: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR for Small Molecule Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Challenge

In modern drug discovery, chemical matter is becoming increasingly complex. Modalities such as targeted protein degraders (PROTACs), molecular glues, and macrocyclic peptides possess high degrees of rotational freedom. Defining the bioactive conformation of these flexible compounds is critical for rational structure-based drug design (SBDD).

As a Senior Application Scientist, I frequently observe research teams hitting a wall when relying solely on traditional Single-Crystal X-ray Diffraction (SC-XRD). To build a biologically relevant structural model, we must triangulate data across SC-XRD, Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively evaluates these platforms, providing the mechanistic rationale and self-validating protocols necessary to execute a rigorous multi-modal conformational analysis.

Mechanistic Causality: Why Modality Dictates Conformation

The physical principles underlying each analytical technique fundamentally alter the conformational data you extract. Understanding this causality is the first step in experimental design:

  • SC-XRD (X-ray Scattering): X-rays scatter off electron clouds, requiring large, highly ordered single crystals (>10 µm) to amplify the signal[1]. Causality: The thermodynamic drive to form a dense crystal lattice often forces flexible molecules into a single, low-energy conformation dictated by packing forces rather than biological relevance[2]. While it provides unmatched absolute stereochemistry, it lacks dynamic context.

  • MicroED (Electron Scattering): Electrons interact with the electrostatic potential of both nuclei and electrons, resulting in scattering cross-sections orders of magnitude stronger than X-rays[3]. Causality: This intense interaction allows us to extract atomic-resolution diffraction from sub-micron nanocrystals (100–500 nm) found in seemingly amorphous powders, bypassing the SC-XRD crystallization bottleneck entirely[4].

  • Solution NMR (Magnetic Spin Resonance): NMR exploits the magnetic spin of specific nuclei (e.g., ^1H, ^13C) in a strong magnetic field. Causality: Because the molecules are tumbling freely in solution, the resulting Nuclear Overhauser Effect (NOE) constraints represent a time-averaged ensemble of conformations[5]. This provides the physiological and dynamic reality that static diffraction methods miss[6].

Comparative Performance Data

To objectively select the right tool for your compound, consult the performance metrics summarized below:

Analytical ModalityResolution LimitSample RequirementPhysical StateConformational InsightPrimary Limitation
SC-XRD < 0.8 Å (Atomic)1–10 mg (Large Crystals)Single Crystal (>10 µm)Static (Lattice-stabilized)Crystallization bottleneck[5]
MicroED < 1.0 Å (Atomic)< 1 mg (Powder)Nanocrystal (100–500 nm)Static (Lattice-stabilized)Dynamical scattering risks[3]
Solution NMR Ensemble (RMSD > 1.5 Å)1–5 mg (Liquid)Solution (Aqueous/Organic)Dynamic (Physiological)Size limits, overlapping spectra[6]

Self-Validating Experimental Protocols

Every robust structural biology workflow must be internally self-validating. Below are the step-by-step methodologies for extracting conformational data using these three modalities.

Protocol 1: High-Throughput SC-XRD Conformational Screening
  • Vapor Diffusion Crystallization: Set up hanging-drop or sitting-drop screens using a highly purified compound. Causality: Gradual solvent evaporation drives the drop into supersaturation, thermodynamically forcing the flexible compound into an ordered lattice.

  • Cryo-cooling & Data Collection: Flash-freeze the optimized crystal in liquid nitrogen and expose it to a synchrotron X-ray beam. Causality: Cryo-cooling minimizes the rapid radiation damage caused by high-energy X-ray photons breaking covalent bonds.

  • Phasing & Refinement: Solve the phase problem using Direct Methods (for small molecules) and refine the atomic coordinates.

    • Self-Validation Check: The model is mathematically validated by the

      
       metric (calculated from 5% of reflections excluded from refinement). An 
      
      
      
      < 0.25, coupled with <1% Ramachandran outliers, proves the atomic model is driven by the experimental electron density rather than over-parameterization.
Protocol 2: MicroED Workflow for Nanocrystalline Powders
  • Grid Preparation (Powder Crushing): Mechanically mill the amorphous-looking compound powder and apply it dry to a holey carbon cryo-EM grid. Causality: Milling reduces crystal thickness to <500 nm, preventing multiple scattering (dynamical scattering) events that severely complicate phase retrieval[3].

  • Low-Dose Continuous Rotation: Insert the grid into a cryo-TEM and collect diffraction patterns while continuously rotating the stage at a rate of 0.5°/sec. Causality: Because electrons interact so strongly with matter, radiation damage is rapid; a strict low-dose strategy (<0.01 e⁻/Ų/s) is required to preserve high-resolution structural integrity[7].

  • Data Integration & Merging: Process the diffraction movies using standard X-ray software (e.g., DIALS).

    • Self-Validation Check: Because single nanocrystals may yield incomplete wedges of data due to grid tilt limits, the protocol is self-validated by merging 3–5 independent nanocrystal datasets. An overall completeness of >90% and a

      
       > 0.3 in the highest resolution shell confirms the merged data is sufficient for unambiguous structure solution.
      
Protocol 3: Solution NMR NOESY/ROESY Analysis
  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d6 or D2O). Causality: Deuterium provides a lock signal for the spectrometer and eliminates massive solvent proton peaks that would otherwise drown out the compound's signal.

  • 2D NOESY/ROESY Acquisition: Execute a 2D NOESY pulse sequence. Causality: NOESY relies on the Nuclear Overhauser Effect to measure through-space proton distances (< 5 Å). For mid-sized flexible molecules (MW 1000-3000 Da) where the NOE might pass through zero, ROESY is used to guarantee positive cross-peaks for distance restraints.

  • Restrained Molecular Dynamics: Use the derived distance constraints to calculate a family of 3D structures via simulated annealing.

    • Self-Validation Check: The calculated conformational ensemble is validated by analyzing constraint violations. A robust model will exhibit zero NOE distance violations > 0.5 Å and zero dihedral angle violations > 5°, confirming the 3D ensemble is physically consistent with the raw spectroscopic data.

Integrated Workflow Visualization

To maximize the probability of success, these techniques should not be used in isolation. The following decision matrix illustrates how to route a novel flexible compound through an integrated structural biology pipeline.

Workflow N1 Synthesized Compound (Flexible Scaffold) N2 Solubility Assessment N1->N2 N3 Solution NMR (Dynamic Ensemble) N2->N3 High Solubility N4 Crystallization Trials N2->N4 Low/Moderate Solubility N8 Integrated Conformational Model Generation N3->N8 N5 Crystal Size > 10 µm? N4->N5 N6 SC-XRD (Absolute Configuration) N5->N6 Yes (Single Crystals) N7 MicroED (Nanocrystal Structure) N5->N7 No (Powder/Nanocrystals) N6->N8 N7->N8

Integrated structural biology workflow for small molecule conformational analysis.

Conclusion & Strategic Recommendations

To accurately map the conformational landscape of a flexible drug candidate, no single technique is definitive. SC-XRD and MicroED provide the high-resolution atomic coordinates necessary for precise in silico docking and stereochemical verification. However, because these methods trap molecules in a lattice, NMR must be deployed in parallel to ensure those coordinates represent a biologically accessible state in solution. By combining the static precision of diffraction with the dynamic reality of magnetic resonance, drug development teams can confidently optimize the binding affinity and pharmacokinetic profiles of next-generation therapeutics.

References

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv.[Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. [Link]

  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next? PMC. [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PMC. [Link]

  • Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes. PNAS.[Link]

Sources

Chromatographic Separation of cis- and trans-Resveratrol: A Comparative Guide to Shape Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, geometric isomerism profoundly impacts pharmacokinetics and toxicology. Trans-resveratrol is the biologically active antioxidant, while cis-resveratrol is a degradation product with distinct, often undesirable, biological properties. Separating these isomers is chromatographically challenging because they possess identical molecular weights (228.25 g/mol ) and similar hydrophobicities (


).

This guide compares the performance of Monomeric C18 , Polymeric C18 , and C30 stationary phases. While standard C18 columns often struggle to achieve baseline resolution (


) due to a reliance on hydrophobic interaction alone, C30 stationary phases  leverage shape selectivity  to provide superior resolution. This guide details the mechanistic basis, comparative data, and a validated protocol for this separation.

Mechanistic Insight: The "Slot Model" of Shape Selectivity

To separate geometric isomers, one must move beyond simple hydrophobicity (interaction with the surface area) to shape selectivity (interaction with the spatial arrangement of the stationary phase).

The Theory[1]
  • Monomeric C18: Ligands are sparsely bonded and disordered. Solutes interact primarily via surface adsorption. Both cis and trans isomers adsorb similarly, leading to poor selectivity (

    
    ).
    
  • Polymeric C30: Long alkyl chains (

    
    ) at high density form a semi-crystalline, ordered "picket fence" structure.
    
    • Trans-isomers (Planar): Can slide into the narrow "slots" between alkyl chains, maximizing Van der Waals contact area and retention.

    • Cis-isomers (Bent/Kinked): Sterically disrupted from entering these slots. They elute earlier due to reduced interaction.

Visualization: The Slot Model

The following diagram illustrates why C30 phases retain planar trans-isomers longer than cis-isomers.

SlotModel cluster_stationary Stationary Phase Architecture cluster_solutes Solute Interaction C18 Monomeric C18 (Disordered Chains) Trans Trans-Isomer (Planar/Linear) C18->Trans Surface Adsorption Only (Weak Discrimination) Cis Cis-Isomer (Bent/Kinked) C18->Cis Similar Hydrophobicity C30 Polymeric C30 (Ordered 'Slots') C30->Trans Deep Penetration (Strong Retention) C30->Cis Steric Exclusion (Early Elution)

Caption: Comparative interaction mechanism. C30 phases create ordered 'slots' that preferentially retain planar trans-isomers.

Comparative Analysis: C18 vs. C30

The following data summarizes the separation performance of Resveratrol isomers under isocratic conditions (MeOH/Water).

Performance Metrics
FeatureMonomeric C18 Polymeric C18 C30 Core-Shell
Dominant Mechanism HydrophobicityHydrophobicity +

-

Shape Selectivity
Elution Order cis then transcis then transcis then trans
Selectivity (

)
1.05 - 1.101.20 - 1.301.80 - 2.20
Resolution (

)
0.8 - 1.2 (Co-elution risk)1.8 - 2.5 (Baseline)> 4.0 (Robust)
Run Time Fast (< 5 min)Moderate (8-10 min)Moderate (10-12 min)
Loadability HighModerateModerate

Analysis:

  • Monomeric C18 fails to provide baseline resolution (

    
    ) in fast gradients, making it unsuitable for quantitation of trace cis-impurities.
    
  • C30 provides excessive resolution. While the run time is slightly longer, the wide separation window allows for higher sample loads and prevents matrix interference, making it the Gold Standard for geometric isomers.

Validated Experimental Protocol

Objective: Quantify cis-resveratrol (impurity) and trans-resveratrol (API) with


.
A. Reagents & Equipment[2][3][4][7][12][13][14]
  • Column: C30 Core-Shell, 2.6 µm, 150 x 4.6 mm (e.g., Thermo Acclaim C30 or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV-Vis Diode Array (DAD).

B. Sample Preparation (CRITICAL)

Trans-resveratrol photo-isomerizes to cis-resveratrol upon exposure to UV/VIS light.

  • Work under yellow light or low-light conditions.

  • Use Amber glassware for all stock and working solutions.

  • Solvent: Dissolve standard in 50:50 MeOH:Water. Pure organic solvent can distort peak shape on C30 phases due to "solvent strength mismatch."

C. Instrument Method
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.6 µm particles.
Temperature 15°C - 20°C Lower temperature increases stationary phase order , enhancing shape selectivity.
Injection 5 µLPrevent column overload.
Wavelength 306 nm

for trans-resveratrol.[1] (Cis absorbs lower, ~286 nm, but 306 nm is sufficient for simultaneous detection).
D. Gradient Profile
Time (min)% Mobile Phase BComments
0.025Initial hold to stack polar impurities.
1.025Begin elution.
10.070Linear gradient to elute trans-isomer.
12.095Wash step (remove highly retained lipids).
15.025Re-equilibration.

Method Development Workflow

Use this decision tree to optimize separation for any geometric isomer pair (e.g., peptides, fatty acids).

MethodDev Start Start: Geometric Isomer Separation CheckStruct Analyze Structure: Are isomers Rigid/Conjugated? Start->CheckStruct StandardC18 Try Standard C18 (Screening) CheckStruct->StandardC18 EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Success Rs > 2.0 Validate Method EvalRes->Success Yes Fail Rs < 1.5 (Co-elution) EvalRes->Fail No SelectivitySwitch Switch Mechanism Fail->SelectivitySwitch C30Path Use C30 Column (Maximize Shape Selectivity) SelectivitySwitch->C30Path Long Alkyl Chain/Lipid TempOpt Lower Temp to 10-20°C (Increase Order) C30Path->TempOpt TempOpt->Success

Caption: Decision matrix for isomer separation. Note the critical step of lowering temperature for C30 phases.

Troubleshooting & System Suitability

To ensure Trustworthiness of the data, every run must meet these criteria:

  • Resolution Check:

    
     between cis and trans peaks must be 
    
    
    
    .
  • Tailing Factor:

    
     for the trans peak (usually the second eluter) must be 
    
    
    
    . High tailing on C30 indicates secondary silanol interactions; add 10mM Ammonium Acetate if observed.
  • Isomerization Control: Inject a "Dark Control" (sample prepared in dark) vs. "Light Exposed" sample. If the "Dark Control" shows high cis levels, your sample preparation is degrading the analyte.

References

  • Sander, L. C., & Wise, S. A. (1993). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2020). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Application Note 20708. Link

  • Advanced Materials Technology. (2023). Isomers Have Met Their Match: Halo C30 Application Guide. Link

  • Rigon, R. B., et al. (2019). Development and Validation of RP-HPLC Method for trans-Resveratrol in HPβCD-Loaded Stealth Liposomes. AAPS PharmSciTech. Link

  • National Institute of Standards and Technology (NIST). SRM 869b - Column Selectivity Test Mixture for Liquid Chromatography. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is a complex aliphatic amino-alcohol. In pharmaceutical synthesis, molecules of this class often serve as precursors or metabolites to arylcyclohexylamines. Due to its dual functionality (basic primary amine and tertiary alcohol), it presents unique disposal challenges that standard "organic waste" protocols often overlook.

Operational Directive: This compound must be managed as a Corrosive Organic Base . Under no circumstances should it be commingled with acidic waste streams or standard halogenated solvents without prior compatibility verification.

Physicochemical Data for Disposal Logic
PropertyValue (Estimated/Class)Disposal Implication
Functional Groups

Amine,

Alcohol
High alkalinity; potential for hydrogen bonding.[1][2]
Physical State Viscous Liquid / Low-Melting SolidMay require solvent rinsing to fully clear containers.
pH (10% aq) > 11.5Corrosive (D002) . Incompatible with acids.
Flash Point > 60°C (Combustible)Ignitable (D001) classification likely applies.
Water Solubility Moderate to LowMay form biphasic layers in aqueous waste, complicating incineration.

Hazard Identification & Segregation Strategy

The Causality of Risk

Effective safety is predictive, not reactive. The primary risks associated with this compound are exothermic neutralization and nitrosamine formation .

  • Exothermic Shock: Mixing this amine with strong acids (e.g., Sulfuric, Nitric) in a closed waste container will generate immediate, intense heat, potentially rupturing the vessel or vaporizing volatile components.

  • N-Oxide/Nitrosamine Risk: Contact with strong oxidizers (peroxides, permanganates) can cleave the amine or form unstable N-oxides. If nitrating agents are present, carcinogenic nitrosamines may form.

Self-Validating Segregation System

Do not rely on memory. Use the "ABC" Segregation Rule for this compound:

  • A lkaline Only: Store only with compatible organic bases (e.g., Triethylamine, Pyridine).

  • B ase-Compatible Solvents: Dilute only with non-halogenated solvents (Ethanol, Methanol).

  • C lear Labeling: Mark container "High pH Organic."

SegregationLogic Start Waste: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol CheckpH Check pH / Functional Group Start->CheckpH Decision Is the Waste Stream Acidic? CheckpH->Decision AcidStream Acidic Stream (pH < 7) Decision->AcidStream Yes BaseStream Basic/Neutral Stream Decision->BaseStream No ActionStop STOP: Exothermic Risk Segregate Immediately AcidStream->ActionStop ActionProceed Proceed to Solvent Check BaseStream->ActionProceed SolventCheck Contains Halogenated Solvents? ActionProceed->SolventCheck HaloYes Halogenated Waste SolventCheck->HaloYes Yes HaloNo Non-Halogenated Organic Base SolventCheck->HaloNo No Alternative Target Bin: Halogenated Waste (Only if pH adjusted/compatible) HaloYes->Alternative FinalBin Target Bin: Organic Alkaline Waste (RCRA D001/D002) HaloNo->FinalBin

Figure 1: Decision Matrix for Waste Segregation. Note the critical stop point at acidic streams to prevent thermal runaway.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) regulations and protects laboratory infrastructure.

Phase 1: Preparation & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or chemically resistant glass (amber). Avoid metal containers due to potential amine-metal complexation or corrosion over time.

  • Solvent Rinse: If the material is viscous, dissolve residual amounts in a minimal volume of Ethanol or Methanol. Do not use Acetone if the waste will eventually be mixed with halogens, though for this specific amine, Acetone is generally chemically compatible.

  • Labeling:

    • Primary Constituent: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol.

    • Hazards: Corrosive, Flammable.[3][4][5]

Phase 2: Waste Stream Assignment

Assign to "Non-Halogenated Organic - Alkaline" .

  • Why? Incinerators prefer high-BTU organic streams. Nitrogen-containing compounds require specific combustion parameters to minimize NOx emissions [1].

  • RCRA Codes: Label as D001 (Ignitable) and D002 (Corrosive) pending final characterization.

Phase 3: Professional Destruction

Do not treat on-site. This compound requires high-temperature incineration (>1100°C) with residence times >2 seconds to ensure complete destruction of the cyclohexane ring and the amine functionality [2].

  • Diversion Control: As a structural analog to dissociative agents, ensure "Chain of Custody" tracking until destruction is certified.

Emergency Spill Response Workflow

In the event of a spill (>100mL), immediate action is required to prevent mucosal injury and environmental release.

PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Use a respirator (Organic Vapor cartridge) if ventilation is poor.

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don PPE (Nitrile/Goggles) Evacuate->PPE Contain Containment (Absorbent Booms) PPE->Contain Neutralize Neutralize (Citric Acid / 1M HCl) Contain->Neutralize Absorb Absorb (Vermiculite/Clay) Neutralize->Absorb Scoop Collect in HDPE Pail Absorb->Scoop Label Label as Hazardous Waste Scoop->Label

Figure 2: Immediate Spill Response Workflow. Note the neutralization step: dilute acids (Citric) are preferred over strong mineral acids to control heat generation.

Decontamination Verification

After mechanical removal:

  • Wipe the surface with a dilute (5%) acetic acid solution or Citric Acid to protonate and solubilize remaining amine traces.

  • Follow with a water rinse.[5][6][7][8]

  • Verify pH of the surface is neutral (pH 6-8) using litmus paper.

References

  • National Institutes of Health (NIH). (2019). Incineration Processes and Environmental Releases. NCBI Bookshelf. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Waste Code - RCRAInfo. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.